Ethyl 2-(2-formylphenoxy)butanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-formylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-11(13(15)16-4-2)17-12-8-6-5-7-10(12)9-14/h5-9,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGGSVBDPHSMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377284 | |
| Record name | ethyl 2-(2-formylphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86602-60-0 | |
| Record name | ethyl 2-(2-formylphenoxy)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-formylphenoxy)butanoate
This guide provides a comprehensive overview of the synthetic pathway for Ethyl 2-(2-formylphenoxy)butanoate, a valuable substituted phenoxy ester. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a detailed and replicable experimental protocol, and the critical scientific reasoning behind the procedural choices.
Introduction and Strategic Approach
This compound is an organic molecule featuring an ether linkage between a salicylaldehyde moiety and an ethyl butanoate group. Molecules of this class are significant as versatile intermediates in the synthesis of more complex structures, including pharmaceuticals and other biologically active compounds. The synthesis of salicylaldehyde derivatives can be challenging due to the potential for unwanted interactions between the phenolic hydroxyl and aldehyde functional groups.[1]
The most reliable and widely adopted strategy for the synthesis of such aryl ethers is the Williamson Ether Synthesis . This classic organometallic reaction involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[2][3] This method is particularly well-suited for this target molecule, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] Our approach, therefore, focuses on the O-alkylation of salicylaldehyde with a suitable ethyl butanoate derivative.
Core Mechanism: The Williamson Ether Synthesis Pathway
The synthesis is achieved by reacting salicylaldehyde (2-hydroxybenzaldehyde) with ethyl 2-bromobutanoate in the presence of a weak base. The reaction proceeds in two fundamental steps:
-
Deprotonation: The acidic phenolic proton of salicylaldehyde is abstracted by a base, typically an anhydrous carbonate like potassium carbonate (K₂CO₃), to form a highly reactive potassium salicylaldehyde phenoxide intermediate. This step is critical as the phenoxide is a much stronger nucleophile than the parent phenol.
-
SN2 Attack: The nucleophilic phenoxide ion then attacks the electrophilic carbon atom of ethyl 2-bromobutanoate. This carbon is bonded to a bromine atom, an excellent leaving group. The reaction follows a concerted SN2 pathway, involving a backside attack that displaces the bromide ion and forms the desired ether linkage, yielding this compound.[4][6]
The overall reaction is as follows:
Caption: Overall reaction scheme for the synthesis.
Below is a detailed mechanistic diagram generated using DOT language.
Caption: Figure 1: Reaction Mechanism.
In-Depth Experimental Protocol
This protocol is adapted from established procedures for the O-alkylation of salicylaldehyde and related phenols.[7]
Materials and Reagents
All reagents should be of high purity. Solvents should be anhydrous to prevent unwanted side reactions.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Suggested Equivalents | Example Quantity (for 10 mmol scale) |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 1.0 | 1.22 g |
| Ethyl 2-bromobutanoate | C₆H₁₁BrO₂ | 195.05 | 1.2 | 2.34 g |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 4.15 g |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | - | 70 mL |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | For extraction |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | For drying |
| Deionized Water | H₂O | 18.02 | - | For washing |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | For washing |
Step-by-Step Methodology
The following workflow outlines the complete synthesis from setup to purification.
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.0 equiv., 10 mmol, 1.22 g), anhydrous potassium carbonate (3.0 equiv., 30 mmol, 4.15 g), and anhydrous acetonitrile (70 mL).
-
Phenoxide Formation: Stir the resulting yellow suspension vigorously at room temperature for approximately 15 minutes.
-
Alkylation: Add ethyl 2-bromobutanoate (1.2 equiv., 12 mmol, 2.34 g) to the flask in one portion.[7]
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them with thin-layer chromatography (TLC) until the starting salicylaldehyde spot is consumed (typically 24-72 hours).
-
Cooling and Filtration: Once the reaction is complete, cool the flask to room temperature. Remove the inorganic solids (K₂CO₃, KBr) by filtration through a coarse fritted funnel. Wash the solids thoroughly with diethyl ether to ensure all product is collected in the filtrate.[7]
-
Extraction and Washing: Transfer the filtrate to a separatory funnel. Add approximately 100 mL of deionized water and separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine all organic extracts and wash them sequentially with deionized water and then with a saturated brine solution.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which typically presents as a yellow-orange oil.[7]
-
Purification: If necessary, purify the crude oil using column chromatography on silica gel to obtain the pure this compound.
Scientific Integrity & Causality
Expertise & Causality in Experimental Choices
-
Choice of Base: Anhydrous potassium carbonate is the base of choice. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it would promote unwanted side reactions, such as the hydrolysis of the ethyl ester group. Using a strong base like sodium hydroxide would introduce water and readily saponify the ester.
-
Choice of Solvent: A polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is essential.[3] These solvents effectively solvate the potassium cation (K⁺) but poorly solvate the phenoxide anion. This leaves the phenoxide "naked" and highly nucleophilic, thereby accelerating the rate of the SN2 reaction.
-
Stoichiometry: A slight excess (1.2 equivalents) of the alkylating agent, ethyl 2-bromobutanoate, is used to ensure the complete consumption of the limiting reagent, salicylaldehyde. A large excess is avoided to simplify purification. A significant excess of the base (3.0 equivalents) is used to drive the initial deprotonation equilibrium to completion and to neutralize the hydrogen bromide that is implicitly formed.
-
Temperature and Reaction Time: The reaction is heated to reflux to provide the necessary activation energy for the SN2 reaction. Given that the phenoxide is a relatively stable nucleophile and ethyl 2-bromobutanoate is a secondary halide, elevated temperatures are required to achieve a reasonable reaction rate. Steric hindrance around the electrophilic carbon slows the reaction, necessitating longer reaction times compared to reactions with primary halides.[5]
Trustworthiness: A Self-Validating Protocol
The integrity of this protocol is maintained through in-process controls and a logical work-up sequence.
-
TLC Monitoring: Regular TLC analysis is the cornerstone of reaction validation. It confirms the consumption of starting material and the formation of a new, less polar product spot, preventing premature termination or unnecessary heating that could lead to decomposition.
-
Systematic Work-up: Each step of the work-up is designed to systematically remove impurities. Filtration removes the bulk of inorganic salts. The aqueous washes remove the polar solvent (MeCN) and any remaining salts. The brine wash aids in breaking any emulsions and begins the drying process. Finally, drying with Na₂SO₄ removes residual water, which is crucial before solvent evaporation to prevent hydrolysis of the ester during storage.
Conclusion
The synthesis of this compound is efficiently achieved via the Williamson ether synthesis. This method, which relies on the SN2 reaction between the salicylaldehyde phenoxide and ethyl 2-bromobutanoate, is a robust and high-yielding pathway. Careful selection of a suitable base and a polar aprotic solvent is paramount to maximizing nucleophilicity and achieving a practical reaction rate. The detailed protocol and mechanistic insights provided herein offer a solid foundation for researchers to successfully synthesize this and related phenoxy ester compounds.
References
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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The Williamson Ether Synthesis. Chemistry Steps. [Link]
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Williamson Ether Synthesis. J&K Scientific LLC. [Link]
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15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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Williamson Ether Synthesis. YouTube. [Link]
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Butanoic acid, 2-bromo-, ethyl ester | C6H11BrO2 | CID 79039. PubChem. [Link]
- Process for the preparation of 2-phenylphenol and its sodium salt.
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Spectroscopic Elucidation of Ethyl 2-(2-formylphenoxy)butanoate: A Technical Guide
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is paramount. Ethyl 2-(2-formylphenoxy)butanoate, a molecule incorporating an aldehyde, an ether, and an ester functional group within a compact scaffold, presents a compelling case for the application of modern spectroscopic techniques. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By delving into the theoretical underpinnings of the expected spectral features, we aim to equip researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and structurally related molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures, ensuring a high degree of scientific integrity and practical utility.
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-220 ppm.
-
Utilize a proton-decoupled pulse sequence.
-
Employ a 45-degree pulse width with a relaxation delay of 2-5 seconds.
-
Acquire a significantly larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 1-2 Hz.
-
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | H on C7 (aldehyde) |
| ~7.8 | dd | 1H | Aromatic H |
| ~7.5 | t | 1H | Aromatic H |
| ~7.1 | t | 1H | Aromatic H |
| ~6.9 | d | 1H | Aromatic H |
| ~4.7 | t | 1H | H on C8 |
| ~4.2 | q | 2H | H on C12 (ethyl ester) |
| ~2.1 | m | 2H | H on C9 |
| ~1.2 | t | 3H | H on C13 (ethyl ester) |
| ~1.0 | t | 3H | H on C10 |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound exhibits several key features that confirm its structure. The most downfield signal, a singlet at approximately 10.2 ppm, is highly characteristic of an aldehyde proton (H on C7).[1] The aromatic region, between 6.9 and 7.8 ppm, is expected to show four distinct signals for the ortho-substituted benzene ring, each integrating to one proton. The chemical shifts and coupling patterns (doublet, triplet, doublet of doublets) will be consistent with the electronic effects of the formyl and ether substituents.
The methine proton on the chiral center (H on C8), being adjacent to both an oxygen atom and the ester carbonyl, is predicted to resonate as a triplet around 4.7 ppm. The ethyl ester group will give rise to a quartet at approximately 4.2 ppm (H on C12) and a triplet at around 1.2 ppm (H on C13), a classic ethyl group pattern.[2] The butanoate side chain is represented by a multiplet around 2.1 ppm for the methylene group (H on C9) and a triplet at approximately 1.0 ppm for the terminal methyl group (H on C10). The integration of all signals will correspond to the number of protons in each unique environment, providing further structural confirmation.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C7 (aldehyde C=O) |
| ~170 | C11 (ester C=O) |
| ~160 | Aromatic C-O |
| ~135 | Aromatic C |
| ~128 | Aromatic C |
| ~125 | Aromatic C-CHO |
| ~122 | Aromatic C |
| ~115 | Aromatic C |
| ~75 | C8 |
| ~61 | C12 (ethyl ester) |
| ~25 | C9 |
| ~14 | C13 (ethyl ester) |
| ~11 | C10 |
Interpretation of the Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display a total of 13 distinct signals, corresponding to the 13 carbon atoms in the molecule. The two carbonyl carbons are the most deshielded, with the aldehyde carbonyl (C7) predicted to appear around 190 ppm and the ester carbonyl (C11) around 170 ppm.[3][4] The six aromatic carbons will resonate in the typical range of 115-160 ppm, with the carbon attached to the ether oxygen appearing at the most downfield position due to its electron-withdrawing effect. The carbon of the chiral center (C8) is expected around 75 ppm. The remaining aliphatic carbons of the ethyl and butanoate groups will appear in the upfield region of the spectrum, with the ethyl ester's -CH₂- (C12) around 61 ppm and the butanoate's -CH₂- (C9) at a more shielded position of approximately 25 ppm. The two methyl carbons (C10 and C13) will be the most upfield signals.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for the identification of functional groups within a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl groups and other key bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two sodium chloride or potassium bromide plates.
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Record the spectrum in transmittance mode.
-
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2970, ~2870 | Medium | Aliphatic C-H stretch |
| ~2820, ~2720 | Medium, weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1735 | Strong | Ester C=O stretch |
| ~1690 | Strong | Aldehyde C=O stretch (conjugated) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-C stretch (ether) |
| ~1150 | Strong | C-O stretch (ester) |
Interpretation of the Predicted IR Spectrum
The IR spectrum will be dominated by two strong carbonyl absorption bands. The ester C=O stretch is expected at a higher frequency, around 1735 cm⁻¹, while the aldehyde C=O, being conjugated to the aromatic ring, will appear at a lower frequency, approximately 1690 cm⁻¹.[5][6] The presence of an aldehyde is further confirmed by the characteristic, albeit sometimes weak, C-H stretching vibrations (a Fermi doublet) around 2820 and 2720 cm⁻¹.[6] Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below this value. Strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹ and 1150 cm⁻¹, will correspond to the C-O stretching vibrations of the aryl ether and the ester, respectively.[7]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 50-300).
Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 236 | [M]⁺ (Molecular Ion) |
| 207 | [M - CHO]⁺ |
| 191 | [M - OCH₂CH₃]⁺ |
| 163 | [M - COOCH₂CH₃]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 93 | [C₆H₅O]⁺ |
| 71 | [C₄H₇O]⁺ |
| 45 | [OCH₂CH₃]⁺ |
| 29 | [CHO]⁺ or [CH₂CH₃]⁺ |
Interpretation of the Predicted Mass Spectrum
The molecular ion peak ([M]⁺) is expected at m/z 236, corresponding to the molecular weight of this compound (C₁₃H₁₆O₄). Common fragmentation pathways for esters include the loss of the alkoxy group, which would result in a peak at m/z 191 ([M - OCH₂CH₃]⁺), and the loss of the entire ester group, leading to a fragment at m/z 163 ([M - COOCH₂CH₃]⁺).[8][9] The loss of the formyl group from the molecular ion would generate a peak at m/z 207 ([M - CHO]⁺).
A significant fragmentation pathway for phenoxy compounds involves the cleavage of the ether bond. This could lead to the formation of a phenoxy radical and a charged butanoate fragment, or a charged phenoxy-containing fragment. For instance, a fragment at m/z 121, corresponding to the 2-formylphenoxy cation, is plausible. Further fragmentation of the butanoate chain and the ethyl ester can also be expected.
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust and self-validating framework for the structural confirmation of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that further corroborate the proposed structure. By integrating the data from these orthogonal techniques, researchers can achieve a high level of confidence in the identity and purity of this and similar molecules, a critical step in the rigorous process of modern drug discovery and development.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Filo. (2025). The mass spectrum of ethyl butanoate shows two characteristic peaks due to. [Link]
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UCLA. (n.d.). Esters. [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
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Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
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ResearchGate. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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The Versatile Building Block: A Technical Guide to Ethyl 2-(2-formylphenoxy)butanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern organic synthesis, the strategic design of molecular scaffolds is paramount for the efficient construction of complex chemical entities. Ethyl 2-(2-formylphenoxy)butanoate, a bifunctional aromatic compound, represents a valuable yet under-explored building block with significant potential for the synthesis of diverse heterocyclic systems. Its unique architecture, featuring an ortho-formylphenoxy moiety appended to an ethyl butanoate backbone, provides a versatile platform for a range of chemical transformations, particularly intramolecular cyclizations. This technical guide serves as a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, offering field-proven insights for its effective utilization in research and drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 86602-60-0 | |
| Molecular Formula | C₁₃H₁₆O₄ | |
| Molecular Weight | 236.27 g/mol | |
| Physical Form | Liquid | |
| Boiling Point | 104-106 °C at 0.05 mmHg |
Synthesis of this compound: A Practical Approach
The most direct and reliable method for the synthesis of this compound is the Williamson ether synthesis.[1] This venerable yet powerful reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, salicylaldehyde serves as the phenolic precursor, and ethyl 2-bromobutanoate provides the alkylating fragment.
Causality Behind Experimental Choices
The choice of a suitable base and solvent is critical to the success of this synthesis. A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming the reactive phenoxide nucleophile. Stronger bases, like sodium hydroxide, are generally avoided as they can promote side reactions such as the Cannizzaro reaction of the aldehyde functionality or hydrolysis of the ester group (saponification).[2] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is advantageous as it effectively solvates the potassium cation without solvating the phenoxide anion, thereby enhancing its nucleophilicity and favoring the desired O-alkylation over potential C-alkylation.[2] Anhydrous conditions are crucial to prevent the hydrolysis of the ester in the starting material and the product.[2]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Salicylaldehyde
-
Ethyl 2-bromobutanoate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of salicylaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the resulting suspension at room temperature for 20-30 minutes to ensure the formation of the phenoxide.
-
Add ethyl 2-bromobutanoate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Caption: Williamson ether synthesis workflow for this compound.
Core Synthetic Application: Photocyclization to Chromanone and Benzofuranone Derivatives
A significant and elegant application of this compound lies in its potential for intramolecular photocyclization to generate valuable heterocyclic scaffolds. Research on closely related 2-(2-formylphenoxy)acetic acid and its esters has demonstrated that these compounds undergo photocyclization under 365 nm irradiation to yield chromanone and benzofuranone derivatives.[3] This transformation is particularly noteworthy for its mild conditions and the generation of complex structures from a relatively simple precursor.
Mechanistic Insights
The reaction is believed to proceed via an intramolecular hydrogen abstraction by the excited carbonyl group of the aldehyde from the α-position of the butanoate chain. This generates a biradical intermediate which can then undergo cyclization and subsequent rearrangement to afford the final heterocyclic products. The solvent plays a crucial role in this process, with dimethyl sulfoxide (DMSO) being identified as the optimal medium for achieving high yields of the desired hydroxychromanones.[3]
Caption: Proposed photocyclization pathway of this compound.
Broader Synthetic Potential: A Gateway to Diverse Heterocycles
The strategic placement of the aldehyde and the ester functionalities in this compound opens up avenues for a variety of other intramolecular and intermolecular reactions, making it a versatile precursor for a range of heterocyclic systems relevant to medicinal chemistry.
-
Synthesis of Chromane Derivatives: Beyond photocyclization, the molecule is a potential substrate for reductive cyclization. Treatment with a reducing agent could selectively reduce the aldehyde to an alcohol, which could then undergo intramolecular transesterification to form a lactone, or under different conditions, the ester could be reduced and cyclized to form a chromane derivative. The synthesis of various chromane derivatives is of significant interest due to their wide range of biological activities, including anti-cancer and antiepileptic properties.[4]
-
Formation of Benzofuran Scaffolds: Alternative cyclization strategies, potentially under acidic or basic conditions, could lead to the formation of benzofuran derivatives. The synthesis of functionalized benzofurans is a prominent area of research, as this motif is present in numerous biologically active compounds.[5]
Conclusion: A Building Block of Untapped Potential
This compound, while not extensively documented in the literature, presents itself as a highly promising and versatile building block for organic synthesis. Its straightforward synthesis via the Williamson ether reaction and the demonstrated reactivity of its close analogs in photocyclization reactions highlight its potential for the construction of valuable chromanone and benzofuranone cores. For researchers and drug development professionals, this molecule offers a strategic entry point to novel heterocyclic scaffolds with potential biological activity. Further exploration of its reactivity is warranted and is likely to uncover new and efficient synthetic routes to complex molecular architectures.
References
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Kuznetsov, A. A., et al. (2021). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 19(3), 596-603. [Link]
-
Williamson, C., Storey, J. M. D., & Harrison, W. T. A. (2007). Ethyl 2-(2-formylphenoxy)ethanoate–ethyl 2-(2-carboxyphenoxy)ethanoate [0.682 (7)/0.318 (7)]. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1426-o1427. [Link]
-
Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]
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El-Sayed, M. A., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2977–2990. [Link]
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Schevenels, F., et al. (2013). Preparation of highly functionalised benzofurans from ortho-hydroxyphenones and dichloroethylene: applications and mechanistic investigations. Chemistry, 19(13), 4335-4343. [Link]
-
Chemistry Steps. (2023). Williamson Ether Synthesis. [Link]
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An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-(2-formylphenoxy)butanoate for Drug Development Professionals
Foreword: Navigating the Uncharted Territory of a Novel Molecule
In the landscape of pharmaceutical research and development, the characterization of novel chemical entities is a foundational pillar upon which successful drug discovery is built. This guide is dedicated to "Ethyl 2-(2-formylphenoxy)butanoate," a molecule of significant interest yet with a scarcity of published experimental data. As such, this document ventures into a predictive and methodological space, leveraging established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive framework for understanding its solubility and stability. Our approach is rooted in providing not just protocols, but the scientific rationale that underpins them, empowering researchers to make informed decisions in their experimental designs.
Molecular Profile and Physicochemical Predictions
This compound possesses a unique combination of functional groups: an ethyl ester, a phenyl ether, and a benzaldehyde. This trifecta of functionalities dictates its chemical behavior and, consequently, its suitability as a drug candidate. The presence of the ester and ether linkages introduces potential sites for hydrolysis, while the aldehyde group is susceptible to oxidation.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale for Prediction |
| Molecular Formula | C13H16O4 | Based on chemical structure |
| Molecular Weight | 236.26 g/mol | Calculated from the molecular formula |
| LogP (o/w) | ~2.0 - 2.5 | Increased lipophilicity compared to the acetate analogue (LogP ~1.6) due to the longer alkyl chain. |
| Aqueous Solubility | Low | The presence of a significant hydrophobic surface area (phenyl ring, ethyl and butyl chains) is expected to limit water solubility. |
| Solubility in Organic Solvents | High | Expected to be freely soluble in common organic solvents like ethanol, methanol, DMSO, and dichloromethane. |
| Hydrogen Bond Donors | 0 | No hydrogen bond donor groups are present. |
| Hydrogen Bond Acceptors | 4 | The ether oxygen, two ester oxygens, and the aldehyde oxygen can act as hydrogen bond acceptors. |
A Deep Dive into Solubility: Methodologies and Rationale
The solubility of a potential drug molecule is a critical determinant of its bioavailability and formulation feasibility. For this compound, a systematic approach to solubility assessment is paramount.
Experimental Protocol for Thermodynamic Solubility Assessment
This protocol is designed to determine the equilibrium solubility of the compound in various solvent systems, a crucial parameter for preclinical development.
Materials:
-
This compound (crystalline solid)
-
Selection of aqueous buffers (pH 2, 4, 6.8, 7.4, 9)
-
Organic solvents: Ethanol, Propylene Glycol, DMSO, PEG 400
-
Shaking incubator
-
Centrifuge
-
Calibrated pH meter
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to each solvent system in separate vials. The "excess" should be visually confirmed as undissolved solid.
-
Equilibration: Tightly seal the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25°C and 37°C) for 48-72 hours. This extended period is to ensure that equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with the mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve of the compound.
Causality Behind Experimental Choices:
-
Choice of Solvents: The selected aqueous buffers cover a physiologically relevant pH range, which is crucial for understanding how the compound will behave in different parts of the gastrointestinal tract. The organic and co-solvents are commonly used in drug formulations.
-
Temperature Control: Assessing solubility at both room temperature (25°C) and physiological temperature (37°C) provides a more complete picture of the compound's behavior.
-
Equilibration Time: A 48-72 hour window is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium, which is often a slow process for poorly soluble compounds.
Visualizing the Solubility Workflow
Caption: Thermodynamic Solubility Assessment Workflow.
Unraveling Stability: A Proactive Approach to Degradation
Understanding the chemical stability of this compound is essential to ensure its safety, efficacy, and shelf-life. The key functional groups suggest potential degradation pathways that must be investigated.
Potential Degradation Pathways
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(2-formylphenoxy)butanoic acid and ethanol.
-
Oxidation: The aldehyde group is prone to oxidation, which could lead to the formation of the corresponding carboxylic acid. This can be catalyzed by light, temperature, and the presence of oxidizing agents.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the intrinsic stability of the molecule.
Materials:
-
This compound solution (in a suitable solvent like acetonitrile/water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-intensity light source (ICH Q1B compliant)
-
Temperature-controlled oven
-
HPLC-MS system for peak identification[4]
Procedure:
-
Acid Hydrolysis: Treat the compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature for a shorter duration (e.g., 30 minutes, 1, 2, 4 hours), as base-catalyzed hydrolysis is typically faster.
-
Oxidative Degradation: Treat the compound solution with 3% H2O2 at room temperature for a defined period.
-
Photostability: Expose the compound solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
Sample Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by HPLC-MS to separate and identify the parent compound and any degradation products.
Causality Behind Experimental Choices:
-
Stress Conditions: The chosen stress conditions (acid, base, oxidation, light, heat) are standard in forced degradation studies and are designed to accelerate the degradation pathways that the compound might encounter during its shelf life.
-
HPLC-MS: The use of mass spectrometry coupled with HPLC is crucial for the structural elucidation of the degradation products, providing valuable insights into the degradation pathways.
Logical Flow of Stability Assessment
Caption: Forced Degradation and Stability Pathway Analysis.
Concluding Remarks and Future Directions
This guide provides a foundational framework for initiating the comprehensive study of the solubility and stability of this compound. While predictive in nature due to the current lack of direct experimental data, the outlined methodologies are robust and grounded in established scientific principles. The successful execution of these studies will be instrumental in advancing this promising molecule through the drug development pipeline. It is our firm belief that a proactive and methodologically sound approach to physicochemical characterization is not just a regulatory requirement but a scientific imperative for the development of safe and effective medicines.
References
-
The Good Scents Company. (n.d.). ethyl 2-ethyl butyrate, 2983-38-2. Retrieved from [Link]
-
FooDB. (2018, May 29). Showing Compound Ethyl 2-ethylbutanoate (FDB020020). Retrieved from [Link]
-
PubChem. (2024, January 17). Ethyl 2-(2-methylphenoxy)butanoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-[p-(4-tetrahydropyranyl)-phenoxy]-butanoate. Retrieved from [Link]
-
OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]
-
csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
-
IntechOpen. (2018, November 21). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-formylphenoxy)acetate. Retrieved from [Link]
-
ChemBK. (2024, April 10). Ethyl but-2-enoate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Analytical Methods for the Quantification of Bisphenol A, Alkylphenols, Phthalate Esters, and Perfluoronated Chemicals in Biological Samples | Request PDF. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). ethyl 2-cyano-4-(4-methoxyphenoxy)butanoate. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of Ethyl 2-(2-formylphenoxy)butanoate: A Detailed Protocol for Researchers
Introduction: The Significance of Ethyl 2-(2-formylphenoxy)butanoate
This compound is a valuable bifunctional molecule, incorporating both an aldehyde and an ester moiety within a stable ether linkage. This unique structural arrangement makes it a versatile intermediate in the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of the reactive aldehyde group allows for a wide range of subsequent chemical transformations, such as reductive aminations, Wittig reactions, and the formation of Schiff bases, while the butanoate ester can serve as a handle for further modifications or to modulate the physicochemical properties of the parent molecule. This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis.
Underlying Principles: The Williamson Ether Synthesis
The synthesis of this compound is achieved through the Williamson ether synthesis, a classic and robust method for the formation of ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The core of this reaction involves the deprotonation of a weakly acidic alcohol, in this case, the phenolic hydroxyl group of salicylaldehyde, to form a more potent nucleophile, the corresponding phenoxide. This phenoxide then attacks an alkyl halide, in this instance, ethyl 2-bromobutanoate, at the electrophilic carbon atom bearing the halide. The reaction results in the formation of an ether bond and the displacement of the halide ion.
The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial as it effectively solvates the cation of the base, leaving the anionic nucleophile more exposed and reactive, thereby accelerating the rate of the SN2 reaction. Potassium carbonate is a commonly employed weak base in this synthesis, as it is sufficiently basic to deprotonate the phenol without promoting significant side reactions.
Visualizing the Synthesis Workflow
Sources
Wittig reaction conditions for "Ethyl 2-(2-formylphenoxy)butanoate"
An Application Guide to the Wittig Reaction: Strategic Olefination of Ethyl 2-(2-formylphenoxy)butanoate
Introduction: The Strategic Conversion of Aldehydes to Alkenes
The Wittig reaction, a cornerstone of modern organic synthesis, offers a powerful and reliable method for the olefination of carbonyl compounds. Discovered by Georg Wittig in 1954, this reaction earned him the Nobel Prize in Chemistry in 1979 and remains a principal strategy for constructing carbon-carbon double bonds with high regioselectivity[1][2]. The reaction's significance lies in its ability to convert aldehydes and ketones into alkenes by reacting them with a phosphorus ylide (a Wittig reagent)[3]. The immense stability of the triphenylphosphine oxide byproduct serves as the thermodynamic driving force for this transformation[1].
This guide focuses on the practical application of the Wittig reaction to a specific and functionally complex substrate: This compound . This molecule presents a unique synthetic challenge due to its combination of an aromatic aldehyde, a sterically demanding ortho substituent, and a base-sensitive ester moiety. Understanding how to navigate these features is critical for researchers in medicinal chemistry and materials science, where the resulting vinyl ether derivatives can serve as valuable intermediates.
Herein, we provide a detailed exploration of the Wittig reaction mechanism, strategic considerations for this specific substrate, and two distinct, field-proven protocols for achieving desired synthetic outcomes.
Core Mechanism and Control of Stereoselectivity
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to the carbonyl carbon of an aldehyde or ketone. This process is generally understood to involve a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate, the oxaphosphetane[3][4]. This intermediate then collapses in a syn-elimination to yield the final alkene and triphenylphosphine oxide[2].
The stereochemical outcome of the reaction—that is, the ratio of (E) to (Z)-alkene isomers—is profoundly influenced by the nature of the ylide used. Wittig reagents are broadly classified into two categories based on their stability, which dictates the reaction pathway and resulting geometry[5][6].
-
Non-stabilized Ylides: These ylides bear simple alkyl or hydrogen substituents on the carbanionic carbon (e.g., Ph₃P=CH₂). They are highly reactive, unstable, and must be handled under inert and anhydrous conditions[1]. Their reactions are typically rapid and irreversible, leading kinetically to a cis-oxaphosphetane intermediate, which decomposes to predominantly form the (Z)-alkene [6][7].
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (EWG) such as an ester or ketone adjacent to the carbanion (e.g., Ph₃P=CHCO₂Et). The negative charge is delocalized through resonance, making these ylides much more stable, less reactive, and often isolable as crystalline solids[5]. The initial cycloaddition is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane. This intermediate subsequently decomposes to yield the (E)-alkene as the major product[6][8].
The choice between these two types of ylides is the primary tool for controlling the stereochemical output of the Wittig reaction.
Caption: The Wittig reaction pathway from phosphonium salt to final alkene product.
Strategic Considerations for this compound
The substrate presents several key features that must be addressed when designing a successful Wittig protocol:
-
Aromatic Aldehyde Reactivity: Aromatic aldehydes are excellent substrates for the Wittig reaction. The electrophilicity of the carbonyl carbon is well-suited for attack by both stabilized and non-stabilized ylides.
-
Steric Hindrance: The ortho ethyl-ester-ether substituent introduces steric bulk near the reaction center. While this is unlikely to prevent the reaction entirely, it may slow the rate of reaction, particularly with bulky ylides. Reaction times may need to be extended accordingly.
-
Ester Group Compatibility: The ethyl ester is susceptible to hydrolysis or transesterification under strongly basic or nucleophilic conditions.
-
When using non-stabilized ylides , which require strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH), the ylide must be generated in situ before the aldehyde is introduced. The reaction should also be run at low temperatures (e.g., -78 °C to 0 °C) to minimize the risk of the base or ylide attacking the ester.
-
When using stabilized ylides , much weaker bases like sodium carbonate (Na₂CO₃) or even sodium bicarbonate (NaHCO₃) can be employed, posing a negligible risk to the ester moiety[9]. This makes the use of stabilized ylides particularly attractive for this substrate.
-
Protocols for the Olefination of this compound
The following protocols provide step-by-step methodologies for reacting the target aldehyde with both a non-stabilized and a stabilized ylide.
Protocol A: Synthesis of Ethyl 2-(2-vinylphenoxy)butanoate using a Non-Stabilized Ylide
This protocol aims to install a terminal double bond, yielding the (Z)-isomer as the expected major product, though with monosubstituted ylides like Ph₃P=CH₂, no isomerism is possible. It requires strict anhydrous and inert atmosphere techniques.
Caption: Experimental workflow for the Wittig reaction with a non-stabilized ylide.
Reagents and Materials:
-
Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a septum.
-
Solvation: Add anhydrous THF via syringe to create a suspension (approx. 0.2 M).
-
Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq.) dropwise via syringe. A deep color change (typically to orange or yellow) indicates the formation of the ylide, methylenetriphenylphosphorane[2][10]. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Aldehyde Addition: Re-cool the ylide solution to -78 °C. Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify the desired alkene by flash column chromatography on silica gel.
Protocol B: Synthesis of Ethyl 2-(2-(2-ethoxycarbonylvinyl)phenoxy)butanoate using a Stabilized Ylide
This protocol installs an α,β-unsaturated ester, which is expected to form predominantly as the (E)-isomer. The conditions are significantly milder and do not require a strictly inert atmosphere.
Reagents and Materials:
-
Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et)
-
Toluene or Dichloromethane (DCM)
-
This compound
-
Hexanes
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and the stabilized ylide, Ethyl (triphenylphosphoranylidene)acetate (1.1 eq.)[11].
-
Solvation: Dissolve the reagents in toluene or DCM (approx. 0.3 M).
-
Reaction: Heat the mixture to reflux (for toluene) or let it stir at room temperature (for DCM) until the reaction is complete as judged by TLC analysis (typically 4-24 hours). Stabilized ylides are less reactive and may require heat to proceed at a reasonable rate[1].
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The triphenylphosphine oxide byproduct is often less soluble in nonpolar solvents than the desired product. Add a minimal amount of cold diethyl ether or a hexanes/ether mixture to the crude residue and triturate. The triphenylphosphine oxide should precipitate and can be removed by filtration[12]. Concentrate the filtrate and purify the desired α,β-unsaturated ester by flash column chromatography. Some research indicates that for aromatic aldehydes, this type of Wittig reaction can even be performed in aqueous media with bases like NaHCO₃, which simplifies the procedure further[13].
Data Summary and Troubleshooting
| Parameter | Protocol A (Non-Stabilized Ylide) | Protocol B (Stabilized Ylide) |
| Ylide | Ph₃P=CH₂ (example) | Ph₃P=CHCO₂Et (example) |
| Base Required | Strong (n-BuLi, NaH, KHMDS)[9] | Weak (K₂CO₃, NaHCO₃) or none[9] |
| Solvent | Anhydrous THF, Diethyl Ether | Toluene, DCM, even H₂O[13] |
| Atmosphere | Strict Inert (N₂ or Ar)[1] | Air tolerant |
| Temperature | -78 °C to Room Temperature | Room Temperature to Reflux |
| Expected Stereochem. | (Z)-Alkene (if applicable)[6] | (E)-Alkene[6][14] |
| Key Challenge | Handling of pyrophoric base; ester stability | Slower reaction rates; potential for low reactivity with hindered ketones[11] |
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Inactive ylide (moisture/air exposure).2. Insufficiently strong base (Protocol A).3. Aldehyde is impure or degraded. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. Use fresh reagents.2. Use a stronger base or titrate the base (e.g., n-BuLi) before use.3. Purify the starting aldehyde before the reaction. |
| Ester Hydrolysis | Base is too strong or reaction temperature is too high. | Add the aldehyde at low temperature (-78 °C) after ylide formation is complete. Avoid excess base. |
| Difficult Purification | Triphenylphosphine oxide co-elutes with the product. | 1. Attempt precipitation/trituration from a nonpolar solvent before chromatography.2. Use a different solvent system for chromatography.3. Convert Ph₃P=O to a water-soluble phosphonium salt with acid for easier removal. |
References
- AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]
-
Scribd. (n.d.). Unstabilized Ylide Reactions in Wittig. Retrieved from [Link]
-
The Synthetic Organic Chemistry Site. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 11). In the Wittig reaction, why do stabilised ylides produce E-alkenes and unstabilised ylides produce Z-alkenes? [duplicate]. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. Journal of Organic Chemistry, 72(14), 5244-5259. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 23). The Wittig Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
European Patent Office. (n.d.). Workup of Wittig reaction products - EP 0630877 B1. Retrieved from [Link]
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The Synthetic Versatility of Ethyl 2-(2-formylphenoxy)butanoate: A Gateway to Novel Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic compounds with tailored properties is perpetual. Ethyl 2-(2-formylphenoxy)butanoate, a unique bifunctional molecule, has emerged as a versatile precursor for the synthesis of a diverse array of heterocyclic systems. Its structure, featuring a reactive aldehyde and an α-substituted ester linked by a phenoxy bridge, offers a playground for strategic chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on practical applications and detailed protocols for the construction of valuable heterocyclic cores such as coumarins and chromenes.
The strategic placement of the formyl and butanoate moieties allows for a range of intramolecular and intermolecular reactions. The aldehyde group serves as an electrophilic center, amenable to nucleophilic attack and condensation reactions, while the ester group, with its α-proton, can act as a nucleophile upon deprotonation. This dual reactivity is the cornerstone of its synthetic utility, enabling elegant tandem and one-pot methodologies for the efficient construction of complex molecular architectures.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but also the underlying chemical principles and strategic considerations for employing this compound in the synthesis of novel heterocyclic compounds.
Synthesis of this compound
The preparation of this compound is readily achieved through a Williamson ether synthesis. This reliable and high-yielding reaction involves the nucleophilic substitution of a halide by a phenoxide.
Reaction Scheme:
Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar phenoxy esters.[1]
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 10.0 g | 1.0 |
| Ethyl 2-bromobutanoate | C₆H₁₁BrO₂ | 195.05 | 17.6 g | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 22.6 g | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 150 mL | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - |
| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (10.0 g, 81.9 mmol) and anhydrous N,N-dimethylformamide (150 mL).
-
Add anhydrous potassium carbonate (22.6 g, 163.8 mmol) to the solution.
-
Stir the mixture at room temperature for 20 minutes to ensure the formation of the phenoxide.
-
Add ethyl 2-bromobutanoate (17.6 g, 89.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Application in Heterocyclic Synthesis: Intramolecular Condensation to form 3-Ethylcoumarin
The presence of both an aldehyde and an enolizable ester in the same molecule provides an excellent opportunity for intramolecular cyclization. Under basic conditions, the α-proton of the butanoate moiety can be abstracted to form an enolate, which then attacks the formyl group in an intramolecular aldol-type condensation. Subsequent dehydration leads to the formation of a 3-ethylcoumarin. This reaction can be considered an intramolecular Perkin-type reaction.[2][3][4]
Reaction Mechanism:
Figure 2: Proposed mechanism for the formation of 3-Ethylcoumarin.
Detailed Experimental Protocol: Synthesis of 3-Ethylcoumarin
This protocol is based on established methods for intramolecular cyclization of similar substrates.[1][5][6]
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |
| This compound | C₁₃H₁₆O₄ | 236.26 | 5.0 g |
| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 1.7 g |
| Ethanol, anhydrous | C₂H₅OH | 46.07 | 100 mL |
| Hydrochloric Acid (HCl), 1 M | HCl(aq) | - | As needed |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed |
| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed |
| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | As needed |
Procedure:
-
Dissolve this compound (5.0 g, 21.2 mmol) in anhydrous ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add sodium ethoxide (1.7 g, 25.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield pure 3-ethylcoumarin.
Application in Heterocyclic Synthesis: Synthesis of Chromene Derivatives via Knoevenagel Condensation
The aldehyde functionality of this compound can readily undergo Knoevenagel condensation with active methylene compounds.[7] The resulting intermediate can then undergo a tandem intramolecular cyclization, such as a Michael addition, to form various chromene derivatives.[8][9][10][11]
Reaction Scheme:
Figure 3: General pathway for the synthesis of chromene derivatives.
Detailed Experimental Protocol: Synthesis of Ethyl 2-((2-amino-3-cyano-4H-chromen-4-yl)oxy)butanoate
This protocol describes a representative synthesis of a chromene derivative using malononitrile as the active methylene compound.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |
| This compound | C₁₃H₁₆O₄ | 236.26 | 5.0 g |
| Malononitrile | C₃H₂N₂ | 66.06 | 1.5 g |
| Piperidine | C₅H₁₁N | 85.15 | 0.5 mL |
| Ethanol | C₂H₅OH | 46.07 | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 21.2 mmol) and malononitrile (1.5 g, 22.7 mmol) in ethanol (50 mL).
-
Add a catalytic amount of piperidine (0.5 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, a precipitate may form. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the desired chromene derivative.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. The strategic positioning of its reactive functional groups allows for the facile construction of coumarin and chromene scaffolds through elegant and efficient reaction pathways. The protocols detailed in this guide serve as a starting point for the exploration of its full synthetic potential.
Future investigations could explore the use of this precursor in multicomponent reactions, cycloadditions, and in the synthesis of other heterocyclic systems such as benzofurans and quinolines. The ethyl group at the 3-position of the resulting coumarins and the butanoate side chain on the chromene derivatives offer further handles for chemical modification, opening avenues for the generation of libraries of novel compounds for biological screening and materials science applications. As the demand for new and diverse molecular architectures continues to grow, the utility of well-designed bifunctional synthons like this compound will undoubtedly continue to expand.
References
-
Banaras Hindu University. (n.d.). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-chromenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. Retrieved from [Link]
-
JETIR. (2023, October). synthesis and characterization of 3-acetylcoumarin derivative and azo coumarin dye. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted coumarin derivatives from salicylaldehydes and.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
-
National Institutes of Health. (2024, March 5). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Retrieved from [Link]
-
ACG Publications. (2014, March 27). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]
-
J&K Scientific LLC. (2021, June 1). Perkin Reaction. Retrieved from [Link]
-
National Institutes of Health. (2026, January 14). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. Retrieved from [Link]
- Google Patents. (n.d.). US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process.
-
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic studies on the intramolecular cyclization of O-tosyl phytosphingosines to jaspines. Retrieved from [Link]
-
An Overview on Synthetic Strategies to 3-Acylcoumarins. (n.d.). Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Retrieved from [Link]
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-formyl-3-methylbutanoate. Retrieved from [Link]
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Application Note & Protocol: Chemoselective Reduction of the Aldehyde in Ethyl 2-(2-formylphenoxy)butanoate using Sodium Borohydride
Abstract
This document provides a detailed experimental protocol for the chemoselective reduction of the aldehyde functionality in Ethyl 2-(2-formylphenoxy)butanoate to its corresponding primary alcohol, yielding Ethyl 2-(2-(hydroxymethyl)phenoxy)butanoate. The procedure leverages the mild and selective reducing properties of sodium borohydride (NaBH₄), which allows for the efficient transformation of the aldehyde in the presence of a less reactive ester group. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical guidance, mechanistic insights, and safety protocols.
Introduction: The Principle of Chemoselectivity
In the synthesis of complex organic molecules, particularly in pharmaceutical development, the ability to modify one functional group in the presence of others is paramount. This concept, known as chemoselectivity, is a cornerstone of modern organic chemistry. The selective reduction of an aldehyde over an ester is a classic example of this principle. Aldehydes are generally more electrophilic and thus more reactive towards nucleophilic reducing agents than esters.
Sodium borohydride (NaBH₄) is a versatile and mild reducing agent, ideally suited for this purpose. It readily reduces aldehydes and ketones to their corresponding alcohols.[1] In contrast, the reduction of esters with NaBH₄ is a much slower process, often requiring higher temperatures or the use of activating agents.[1][2] This significant difference in reactivity enables the selective reduction of the aldehyde in a molecule like this compound, which contains both an aldehyde and an ester functional group.
This protocol has been designed to be a self-validating system, with clear steps for reaction monitoring and product purification, ensuring a high degree of reproducibility and purity of the final product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Starting Material |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available | Reducing Agent |
| Methanol (MeOH) | Anhydrous | Commercially Available | Solvent |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction Solvent |
| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Prepared in-house | Quenching Solution |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercially Available | Drying Agent |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available | Reaction Monitoring |
| Ethyl acetate/Hexanes mixture | ACS Grade | Commercially Available | TLC Eluent |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Reaction Workflow
Caption: Experimental workflow from reaction setup to product characterization.
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in methanol (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
-
Reduction:
-
While stirring at 0 °C, slowly add sodium borohydride (1.5 eq) in small portions over 5-10 minutes. Caution: Hydrogen gas evolution may occur.[3]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes. The product, being more polar, will have a lower Rf value than the starting aldehyde. The reaction is complete when the starting material spot is no longer visible by TLC.
-
-
Workup:
-
Once the reaction is complete, cool the flask back to 0 °C with an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. This will neutralize any remaining NaBH₄ and hydrolyze the borate esters.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the resulting aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 2-(2-(hydroxymethyl)phenoxy)butanoate.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, IR, and Mass Spectrometry).
-
Mechanistic Rationale and Scientific Integrity
The success of this protocol hinges on the inherent difference in reactivity between aldehydes and esters towards sodium borohydride. The reduction of a carbonyl group by NaBH₄ proceeds via a two-step mechanism: nucleophilic attack of a hydride ion (H⁻) followed by protonation.[2][4]
-
Nucleophilic Attack: The boron-hydrogen bond in NaBH₄ provides a source of hydride. The hydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[4] This leads to the formation of a tetrahedral alkoxide intermediate.
-
Protonation: In the second step, the negatively charged oxygen of the alkoxide intermediate is protonated by the protic solvent (methanol in this case) to yield the primary alcohol.[2]
The aldehyde is more reactive than the ester because the carbonyl carbon of the aldehyde is more electrophilic. This is due to the presence of only one oxygen atom pulling electron density away from the carbonyl carbon, whereas in the ester, the second oxygen atom of the alkoxy group can donate electron density to the carbonyl carbon through resonance, making it less electrophilic.
Caption: Mechanism of aldehyde reduction by sodium borohydride.
The choice of methanol as a solvent is strategic. It is a protic solvent that can participate in the protonation step and is suitable for dissolving both the substrate and the NaBH₄.[1] The reaction is initiated at 0 °C to control the initial exothermic reaction and to enhance the selectivity by minimizing any potential slow reduction of the ester.
The workup with saturated aqueous ammonium chloride is a mild acidic quench that effectively destroys excess NaBH₄ and hydrolyzes the intermediate borate esters that are formed during the reaction, liberating the final alcohol product.[5][6]
Safety and Handling
Sodium borohydride is a water-reactive chemical that can release flammable hydrogen gas upon contact with water or acidic conditions.[3][7] It is also toxic if ingested or absorbed through the skin.[3] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[8]
-
Handling: Always handle sodium borohydride in a well-ventilated fume hood.[3][9] Avoid creating dust.
-
Storage: Store NaBH₄ in a tightly sealed container in a cool, dry place, away from water and acids.[3]
-
Quenching: The quenching of the reaction should be done slowly and in an ice bath to control the rate of hydrogen gas evolution.
-
Disposal: Unused sodium borohydride should be quenched carefully with a protic solvent like isopropanol before disposal according to institutional guidelines.[3]
References
-
Organic Chemistry Portal. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US4066682A - Transesterification of borate esters for producing secondary alcohols.
-
PubMed. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Retrieved from [Link]
- Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride.
-
University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). How to purify boronate esters?. Retrieved from [Link]
-
ACS Publications. (2020). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. Retrieved from [Link]
-
ResearchGate. (2025). Selective Reductions of Esters to Aldehydes: Extended Scope and Downstream Reactivity. Retrieved from [Link]
-
YouTube. (2022). Esters to Primary Alcohols, Part 3: Boron Hydrides. Retrieved from [Link]
-
NJ.gov. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). Chem 115. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved from [Link]
-
Duke University. (n.d.). Toxic Powders SOP Template. Retrieved from [Link]
-
Wikipedia. (n.d.). Borate esters. Retrieved from [Link]
-
USDA ARS. (n.d.). Facile New Synthesis of Coniferyl and Sinapyl Alcohols. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Ester to Aldehyde - Common Conditions. Retrieved from [Link]
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- 4. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
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Troubleshooting & Optimization
Optimizing base and solvent for "Ethyl 2-(2-formylphenoxy)butanoate" synthesis
Welcome to the technical support resource for the synthesis of Ethyl 2-(2-formylphenoxy)butanoate. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth insights, troubleshooting advice, and optimization strategies. Our goal is to move beyond simple procedural lists and explain the critical causality behind experimental choices, ensuring you can adapt and refine the synthesis for maximum yield and purity.
Introduction: The Chemistry at a Glance
The synthesis of this compound is a classic example of the Williamson ether synthesis . This reaction involves the O-alkylation of a phenol (salicylaldehyde) with an alkyl halide (ethyl 2-bromobutanoate). The core transformation consists of two key steps:
-
Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of salicylaldehyde, forming a highly reactive sodium or potassium phenoxide intermediate.
-
Nucleophilic Substitution (SN2): The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 2-bromobutanoate. This attack displaces the bromide leaving group, forming the desired ether linkage.
This reaction, while straightforward in principle, presents several optimization challenges, particularly concerning the choice of base and solvent. The substrate, ethyl 2-bromobutanoate, is a secondary alkyl halide, which introduces a competing elimination (E2) reaction pathway that can significantly reduce the yield of the desired product.[1][2] This guide will focus on rationally selecting conditions to favor the SN2 pathway and mitigate common side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, with a significant amount of unreacted salicylaldehyde remaining. What is the likely cause?
A1: This is a classic symptom of incomplete deprotonation of the salicylaldehyde. The acidity of the phenolic proton (pKa ≈ 10) requires a sufficiently strong base to shift the equilibrium towards the formation of the phenoxide nucleophile.
-
Insufficient Base Strength: Weak bases like sodium bicarbonate (NaHCO₃) are generally inadequate for this transformation. You should use a base with a conjugate acid pKa significantly higher than that of the phenol.
-
Recommended Bases: Potassium carbonate (K₂CO₃) is a reliable and commonly used base for alkylating phenols.[3][4] For more challenging or sluggish reactions, stronger, non-nucleophilic bases like sodium hydride (NaH) can be used to ensure complete and irreversible deprotonation.[5]
-
Actionable Advice: Switch from a weak base to potassium carbonate. Ensure you use at least 1.5 to 2.0 equivalents to drive the reaction forward and neutralize the HBr byproduct.
Q2: I'm observing a significant byproduct with a carbon-carbon double bond. What is this impurity and how can I prevent it?
A2: You are likely observing the formation of ethyl but-2-enoate, the product of an E2 (bimolecular elimination) side reaction. Because ethyl 2-bromobutanoate is a secondary halide, it is susceptible to elimination, where the base, instead of promoting substitution, abstracts a proton from the adjacent carbon, leading to an alkene.[1][3]
-
Mechanism: A strong or sterically hindered base can preferentially act as a base rather than facilitating the nucleophilic attack.
-
Mitigation Strategy:
-
Base Choice: Avoid overly strong or bulky bases like potassium tert-butoxide if possible. Milder bases like K₂CO₃ or Cs₂CO₃ are less prone to inducing elimination.[3][6]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are known to accelerate SN2 reactions.[3][7] They effectively solvate the cation (K⁺) while leaving the phenoxide anion "naked" and highly nucleophilic, thus favoring the desired substitution over elimination.[5] Protic solvents (e.g., ethanol) can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.
-
Q3: My final product is water-soluble and appears to be a carboxylic acid instead of an ester. What caused this?
A3: This indicates saponification, the base-mediated hydrolysis of your ethyl ester to the corresponding carboxylate salt. This is a common side reaction if using hydroxide-containing bases like NaOH or KOH, especially if water is present and the reaction is heated.[8]
-
Causality: The hydroxide ion (OH⁻) is a strong nucleophile that can attack the electrophilic carbonyl carbon of the ester, leading to cleavage of the ester bond.
-
Prevention:
-
Use Non-Hydroxide Bases: Employ bases that do not introduce hydroxide ions, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[3]
-
Ensure Anhydrous Conditions: If using a base like NaH, it is imperative to use anhydrous (dry) solvents to prevent quenching of the base and potential side reactions.
-
Q4: Is there an advantage to using cesium carbonate (Cs₂CO₃) over potassium carbonate (K₂CO₃)?
A4: Yes, in many cases, cesium carbonate can offer improved reaction rates and yields. This is often attributed to the "cesium effect." The large, soft Cs⁺ ion is more effectively solvated by aprotic solvents and results in a more "free" or reactive phenoxide anion compared to the smaller K⁺ ion. This enhanced nucleophilicity can lead to faster SN2 reactions. While more expensive, it can be a valuable tool for difficult alkylations.[6]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving common experimental issues.
Problem 1: Low Conversion / No Reaction
-
Symptom: TLC or LC-MS analysis shows a majority of unreacted salicylaldehyde starting material.
-
Root Cause Analysis:
-
Base Inactivity: Is the base strong enough? (See FAQ 1). Is it old or has it absorbed moisture?
-
Low Temperature: SN2 reactions have an activation energy barrier. Insufficient thermal energy can lead to very slow reaction rates.
-
Poor Solubility: Are all reactants soluble in the chosen solvent? The phenoxide salt must be sufficiently soluble to react.
-
-
Solutions:
-
Validate Base: Use fresh, dry potassium carbonate (at least 1.5 eq). If the reaction is still slow, consider switching to sodium hydride (1.2 eq) in an anhydrous polar aprotic solvent like DMF or THF.[5]
-
Increase Temperature: Gradually increase the reaction temperature. A typical range for this synthesis is 60-100 °C.[7] Monitor the reaction by TLC to check for product formation and potential decomposition.
-
Change Solvent: If using acetonitrile and solubility is an issue, switch to DMF, which has excellent solvating properties for a wide range of organic and inorganic compounds.[7]
-
Problem 2: Competing C-Alkylation
-
Symptom: NMR analysis shows the butanoate group attached to the aromatic ring instead of the phenolic oxygen.
-
Root Cause Analysis: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the ortho/para positions of the ring.[3] While O-alkylation is generally favored, certain conditions can promote C-alkylation.
-
Solutions:
-
Solvent Control: Polar aprotic solvents strongly favor O-alkylation. If you are using a less polar or protic solvent, switching to DMF or DMSO should significantly suppress C-alkylation.[3][6]
-
Counter-ion Effect: The nature of the cation can influence the O/C selectivity. Generally, using potassium or cesium salts in polar aprotic solvents maximizes O-alkylation.
-
Visualizing the Reaction Pathways
A clear understanding of the desired and competing reaction mechanisms is essential for effective troubleshooting.
Caption: Desired SN2 pathway for the synthesis.
Caption: Competition between SN2 and E2 pathways.
Optimization Protocols & Data
For systematic optimization, we recommend screening a matrix of bases and solvents. The following protocols provide a starting point for both a standard and a high-efficiency approach.
Protocol 1: Standard Conditions (K₂CO₃ / Acetonitrile)
This is a reliable, safe, and cost-effective starting point.[4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (1.0 eq).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and acetonitrile (MeCN, providing a ~0.2 M concentration of salicylaldehyde).
-
Addition: Begin stirring the suspension. Add ethyl 2-bromobutanoate (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the solid with ethyl acetate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: Purify the crude oil via column chromatography on silica gel.
Protocol 2: High-Efficiency Conditions (NaH / DMF)
This protocol uses a stronger base for faster and more complete reaction, but requires stringent anhydrous technique.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) via syringe. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add a solution of salicylaldehyde (1.0 eq) in anhydrous DMF via a dropping funnel. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes. (Caution: H₂ gas is evolved).
-
Addition: Cool the mixture back to 0 °C and slowly add ethyl 2-bromobutanoate (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash extensively with water (to remove DMF) and then brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data Summary: Expected Outcomes
The following table summarizes expected outcomes based on different reaction conditions. Yields and byproduct ratios are illustrative and will vary based on specific experimental execution.
| Base | Solvent | Typical Temp. (°C) | Expected Yield | Major Byproduct(s) | Key Considerations |
| K₂CO₃ | Acetonitrile | 80 | 60-75% | E2 Product (Alkene) | Good starting point; safe and reliable.[4] |
| K₂CO₃ | DMF | 80-100 | 70-85% | E2 Product (Alkene) | Higher yield due to better solvation.[6][7] |
| Cs₂CO₃ | DMF | 80-100 | 80-95% | E2 Product (Alkene) | "Cesium effect" may accelerate reaction.[6] |
| NaH | Anhydrous DMF | 25-50 | 85-95% | Minimal | Requires strict anhydrous conditions; pyrophoric reagent.[5] |
| NaOH | Ethanol/H₂O | 60-80 | 30-50% | Ester Hydrolysis, E2 Product | High risk of saponification; not recommended.[8] |
Final Recommendations
For the synthesis of This compound , the optimal balance of reactivity, safety, and yield is typically achieved using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF . This combination effectively promotes the desired SN2 reaction while minimizing the competing E2 elimination and avoiding ester hydrolysis. For maximum efficiency where cost and handling are not primary constraints, sodium hydride in anhydrous DMF offers the fastest reaction times and highest yields.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
- Surya Prakash, G. K., et al. (2005). Name Reactions in Organic Synthesis. Cambridge University Press.
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Preventing by-product formation in "Ethyl 2-(2-formylphenoxy)butanoate" reactions
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Ethyl 2-(2-formylphenoxy)butanoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted by-products. Our focus is on providing practical, mechanistically grounded solutions to improve reaction yield and product purity.
Introduction: The Synthetic Challenge
The synthesis of this compound is typically achieved via the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific case, the sodium or potassium salt of salicylaldehyde (2-hydroxybenzaldehyde) reacts with ethyl 2-bromobutanoate.
While seemingly straightforward, this reaction is prone to several side reactions that can significantly reduce the yield of the desired product and complicate purification. The principal challenges arise from the ambident nature of the salicylaldehyde phenoxide and the structure of the secondary alkyl halide, ethyl 2-bromobutanoate.
dot graph Williamson_Ether_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
Salicylaldehyde [label="Salicylaldehyde"]; Base [label="Base (e.g., K₂CO₃, NaH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenoxide [label="Salicylaldehyde\nPhenoxide"]; EthylBromobutanoate [label="Ethyl 2-bromobutanoate"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Salicylaldehyde -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> Product [label="SN2 Attack (O-Alkylation)"]; EthylBromobutanoate -> Product; } caption: "Primary pathway for this compound synthesis."
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low yields in this synthesis are most commonly attributed to the formation of by-products through competing reaction pathways. The primary culprits are E2 elimination and C-alkylation.[2]
-
E2 Elimination: Ethyl 2-bromobutanoate is a secondary alkyl halide, which is susceptible to elimination reactions, especially in the presence of a strong base.[3] Instead of the desired substitution (SN2), the phenoxide can act as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of but-1-ene and but-2-ene isomers.[4]
-
C-Alkylation: The salicylaldehyde phenoxide is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[2][5] C-alkylation typically occurs at the ortho and para positions relative to the hydroxyl group.
dot graph Side_Reactions { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
Phenoxide [label="Salicylaldehyde\nPhenoxide"]; EthylBromobutanoate [label="Ethyl 2-bromobutanoate"]; E2_Product [label="Butenes + Salicylaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; C_Alkylation_Product [label="C-Alkylated Salicylaldehyde", fillcolor="#FBBC05", fontcolor="#202124"];
Phenoxide -> E2_Product [label="E2 Elimination"]; EthylBromobutanoate -> E2_Product; Phenoxide -> C_Alkylation_Product [label="C-Alkylation"]; EthylBromobutanoate -> C_Alkylation_Product; } caption: "Major competing side reactions."
Q2: I've identified an alkene by-product in my GC-MS analysis. How can I minimize its formation?
The formation of butenes is a classic sign of the E2 elimination pathway dominating over the desired SN2 reaction.[6] Here’s how to shift the equilibrium towards substitution:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Avoid strong, sterically hindered bases like potassium tert-butoxide. | Stronger bases favor elimination. Weaker bases are sufficient to deprotonate the phenol without promoting significant elimination of the secondary halide.[2] |
| Temperature | Maintain a moderate reaction temperature (e.g., 50-80°C). | Higher temperatures tend to favor elimination over substitution. |
| Solvent Choice | Employ a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF). | These solvents solvate the cation of the base, leaving a "naked" and highly reactive phenoxide nucleophile, which promotes the SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity and favoring elimination. |
Q3: My NMR spectrum shows unexpected aromatic signals. Could this be C-alkylation? How can I prevent it?
Yes, the presence of additional, complex aromatic signals is a strong indicator of C-alkylation. To favor O-alkylation over C-alkylation, consider the following:
| Parameter | Recommendation | Rationale |
| Solvent | Use polar aprotic solvents like DMF or acetonitrile. | These solvents promote the formation of a "free" phenoxide ion, which preferentially attacks the alkyl halide at the oxygen atom (O-alkylation).[5] |
| Counter-ion | The choice of the cation from the base can influence the O/C alkylation ratio. Potassium (K⁺) and Cesium (Cs⁺) are generally preferred. | Larger cations can coordinate with the phenoxide oxygen, increasing its nucleophilicity and favoring O-alkylation. |
| Phase-Transfer Catalyst | Consider using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).[7] | A PTC can help to generate a more reactive, "naked" phenoxide anion in the organic phase, thereby promoting O-alkylation.[8] |
Q4: I suspect the formation of 2-ethylbenzofuran. How can this happen and how is it detected?
The formation of 2-ethylbenzofuran is a potential intramolecular cyclization product.[9] This can occur if the initially formed product undergoes a subsequent reaction, likely under acidic or harsh workup conditions.
Detection:
-
GC-MS: 2-Ethylbenzofuran will have a distinct molecular ion peak and fragmentation pattern.
-
¹H NMR: The spectrum will show characteristic signals for the furan ring protons and the ethyl group, and a notable absence of the aldehyde proton signal.
Prevention:
-
Mild Workup: Avoid strongly acidic conditions during the reaction workup. A simple aqueous wash followed by extraction is generally sufficient.
-
Control Reaction Time: Do not prolong the reaction unnecessarily after the starting materials have been consumed, as this can lead to side product formation.
Recommended Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing by-product formation.
Materials:
-
Salicylaldehyde
-
Ethyl 2-bromobutanoate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromobutanoate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) or GC-MS.[10]
-
After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid residue with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[11]
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[10]
dot graph Protocol_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
Start [label="Start: Combine Reactants"]; Reaction [label="Reaction at Reflux\n(Monitor by TLC/GC-MS)"]; Workup [label="Workup:\nFilter, Wash, Extract"]; Purification [label="Purification:\nColumn Chromatography"]; Product [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } caption: "General experimental workflow."
Analytical Characterization
Proper characterization of the reaction mixture is crucial for troubleshooting.
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile by-products such as butenes and for separating and identifying the desired product from other side products like C-alkylated species and 2-ethylbenzofuran.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The product will show a characteristic aldehyde proton signal (around 10 ppm), signals for the aromatic protons, and signals for the ethyl and butanoate groups. By-products will have distinct spectral features.
-
¹³C NMR: Provides a detailed carbon skeleton of the product and helps in the definitive identification of by-products.
-
References
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available from: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available from: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available from: [Link]
-
Hazelchem. (2020, March 28). Williamson ether synthesis (done wrong) [Video]. YouTube. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Available from: [Link]
-
Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available from: [Link]
-
IUCr Journals. (n.d.). Ethyl 2-(2-formylphenoxy)ethanoate–ethyl 2-(2-carboxyphenoxy)ethanoate [0.682 (7)/0.318 (7)]. Available from: [Link]
-
SciSpace. (2019). Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. Available from: [Link]
-
Thieme. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Available from: [Link]
-
ChemistryViews. (2012). C- or O-Alkylation? Available from: [Link]
- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
-
Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Available from: [Link]
-
PubChem. (n.d.). 2-Ethylbenzofuran. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. (2003). Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol. Available from: [Link]
-
ResearchGate. (2025). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Available from: [Link]
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Available from: [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Available from: [Link]
-
ScienceDirect. (n.d.). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Available from: [Link]
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Available from: [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available from: [Link]
-
MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Available from: [Link]
-
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Available from: [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Available from: [Link]
-
ResearchGate. (2016). How to purify esterefication product? Available from: [Link]
-
Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Available from: [Link]
-
MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available from: [Link]
-
Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides? Available from: [Link]
-
Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. Available from: [Link]
-
ResearchGate. (2017). How do we do retrosynthesis and synthesis approach of ethyl 6-mercapto-4-(2-methoxyethyl)hexanoate? Available from: [Link]
-
PubMed Central. (2025). Catalytic asymmetric P(III)-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols. Available from: [Link]
-
Chemguide. (n.d.). ELIMINATION FROM UNSYMMETRIC HALOGENOALKANES. Available from: [Link]
-
PubChem. (n.d.). Butanoic acid, 2-bromo-, ethyl ester. National Center for Biotechnology Information. Available from: [Link]
-
MSU chemistry. (n.d.). Alkyl Halide Reactivity. Available from: [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. 2-Ethylbenzofuran | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
Technical Support Center: Purification of Ethyl 2-(2-formylphenoxy)butanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for "Ethyl 2-(2-formylphenoxy)butanoate." This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this versatile synthetic intermediate. The inherent reactivity of its constituent functional groups—an aromatic aldehyde and an aliphatic ester—presents unique challenges that can impact purity, yield, and stability. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve a highly pure final product.
Section 1: Understanding the Molecule - The Root of Purification Challenges
The purification strategy for this compound must account for the chemical liabilities of its structure. The primary synthesis route is the Williamson ether synthesis, reacting salicylaldehyde with ethyl 2-bromobutanoate in the presence of a base like potassium carbonate.[1][2][3] This reaction, while effective, introduces specific impurities and stability concerns that are crucial to understand.
The molecule's structure contains three key areas of concern for chemists:
-
The Aldehyde (Formyl) Group: Highly susceptible to oxidation, especially when exposed to air over time, which converts it to the corresponding carboxylic acid. This impurity, Ethyl 2-(2-carboxyphenoxy)butanoate, is a common contaminant.[4]
-
The Ester Group: Prone to hydrolysis under both acidic and basic conditions, which would cleave the ethyl ester to form 2-(2-formylphenoxy)butanoic acid.[5][6] This is a critical consideration during aqueous workups and chromatographic purification.
-
Synthesis Byproducts: The Williamson ether synthesis is not always perfectly selective and can lead to side reactions, such as elimination of the alkyl halide or C-alkylation of the phenoxide starting material.[3][7]
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// Main Compound Node Compound [label="this compound", pos="0,0!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Functional Groups and Challenges Aldehyde [label="Aldehyde Group\n(Formyl)", pos="-3,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ester [label="Ester Group\n(Ethyl Butanoate)", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis Origin\n(Williamson Ether)", pos="0,-3!", fillcolor="#FBBC05", fontcolor="#202124"];
// Specific Issues Oxidation [label="Susceptible to Oxidation\n(Forms Carboxylic Acid)", pos="-3,4!", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Prone to Hydrolysis\n(Acid/Base Sensitive)", pos="3,4!", fillcolor="#F1F3F4", fontcolor="#202124"]; Impurities [label="Unreacted Starting Materials\nSide-Reaction Products", pos="0,-5!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Compound -- Aldehyde; Compound -- Ester; Compound -- Synthesis; Aldehyde -- Oxidation [label="leads to"]; Ester -- Hydrolysis [label="leads to"]; Synthesis -- Impurities [label="source of"]; } endom
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section directly addresses common problems encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude product is a persistent, sticky oil after the initial work-up. How can I effectively remove residual DMF and inorganic salts?
A: This is a classic issue when using high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF). The stickiness is often a combination of residual DMF, water, and inorganic salts.
-
Causality: DMF is highly soluble in both water and many organic solvents, making it difficult to remove completely with simple extractions. Heating under high vacuum is often required, but this can cause degradation of the target compound.
-
Troubleshooting Protocol:
-
After the reaction is complete, cool the mixture to room temperature and dilute it with a significant volume of ethyl acetate (EtOAc), typically 4-5 times the volume of DMF used.[1]
-
Perform multiple washes with brine (saturated NaCl solution) instead of plain deionized water. A typical procedure is to wash with an equal volume of brine at least 3-5 times.[1] The high salt concentration reduces the solubility of organic compounds in the aqueous layer and helps to partition the DMF into the aqueous phase.
-
If DMF persists (identifiable by its characteristic smell or by ¹H NMR), a final wash with a 5% lithium chloride (LiCl) solution can be highly effective at pulling the remaining DMF into the aqueous layer.
-
Dry the organic layer thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Co-evaporation with a high-boiling hydrocarbon like heptane can help azeotropically remove final traces of solvents.
-
Q2: My post-synthesis TLC shows multiple spots. What are the likely impurities I need to separate?
A: Identifying potential impurities is the first step to designing an effective purification strategy. Based on the Williamson ether synthesis, your primary contaminants will be unreacted starting materials and the oxidation byproduct.
-
Expert Insight: The polarity of these species differs significantly, making them generally separable by silica gel chromatography. The starting salicylaldehyde is the most polar due to its free hydroxyl group, while the product and unreacted bromoester are less polar. The oxidized impurity will have a polarity similar to the starting phenol.
| Potential Impurity | Origin | Relative Polarity (on Silica) | Identification Notes |
| Salicylaldehyde | Unreacted Starting Material | High (Low Rf) | Phenolic -OH group leads to strong interaction with silica. |
| Ethyl 2-bromobutanoate | Unreacted Starting Material | Low (High Rf) | Non-polar, will elute quickly from the column. |
| Ethyl 2-(2-carboxyphenoxy)butanoate | Oxidation of Aldehyde | High (Low Rf) | Carboxylic acid group makes it very polar. Can co-crystallize with the product.[4] |
| 2-(2-formylphenoxy)butanoic acid | Hydrolysis of Ester | High (Low Rf) | Carboxylic acid makes it significantly more polar than the desired product. |
| Potassium Carbonate / Salts | Base from Reaction | Baseline (Rf = 0) | Inorganic, should be removed during aqueous work-up. |
Q3: I'm attempting column chromatography, but my product is streaking badly on the silica gel. What's happening?
A: Streaking, or tailing, during silica gel chromatography of aldehydes is a common problem.
-
Causality: This issue often arises from the interaction of the slightly acidic aldehyde proton or the lone pairs on the carbonyl oxygen with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to partial acetal formation or other reversible interactions, causing poor separation and band broadening.
-
Troubleshooting & Optimization:
-
Deactivate the Silica: Before preparing your column, create a slurry of the silica gel in your starting eluent and add 0.5-1% triethylamine (Et₃N) or pyridine by volume. This neutralizes the acidic sites on the silica surface, preventing unwanted interactions with your compound.
-
Use a Buffered Mobile Phase: Alternatively, you can add a small amount of a neutral buffer to your mobile phase, though neutralizing the stationary phase is often more effective.
-
Check for Insolubility: Ensure your crude material is fully dissolved in a minimum amount of the mobile phase before loading it onto the column. Precipitation at the top of the column is a common cause of streaking.
-
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[8]
-
Expert Insight: For a related compound, slow evaporation from ethanol was successful in producing crystals, suggesting this is a viable but potentially slow method.[4]
-
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to ensure the solution is no longer supersaturated.[8]
-
Slow Cooling is Critical: Do not place the flask in an ice bath. Allow it to cool slowly to room temperature, and then transfer it to a refrigerator. Insulating the flask with glass wool or paper towels can help slow the cooling process further.[8]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[8]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to induce crystallization.[8]
-
Change Solvent System: If oiling out persists, the solvent may be unsuitable. Experiment with a mixed solvent system like ethyl acetate/hexane or ethanol/water, where the compound is soluble in the first solvent and insoluble in the second. Dissolve the compound in a minimum of the "good" hot solvent and add the "bad" solvent dropwise until the solution becomes cloudy, then add a drop or two of the "good" solvent to clarify before cooling slowly.
-
Q5: How should I store the purified this compound to ensure its long-term stability?
A: Due to the aldehyde functionality, the primary degradation pathway during storage is oxidation.
-
Storage Protocol:
-
Inert Atmosphere: Store the compound in a sealed vial under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Low Temperature: Keep the vial in a freezer (-20 °C is standard) to slow the rate of any potential degradation reactions.
-
Protect from Light: Use an amber vial or store the vial in a dark location to prevent any potential photochemical reactions.
-
Section 3: Validated Purification Protocols
These protocols provide detailed, step-by-step methodologies for the most common purification techniques applied to this compound.
Protocol: Optimized Flash Column Chromatography
This protocol is designed to separate the target compound from both more polar and less polar impurities.
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:EtOAc). For problematic streaking, add 0.5% triethylamine to the eluent used for the slurry.
-
Pack the column uniformly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude material (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). This will elute non-polar impurities like unreacted ethyl 2-bromobutanoate.
-
Gradually increase the polarity of the mobile phase (gradient elution) to a mixture such as 80:20 Hexane:EtOAc.[4] The exact ratio should be determined beforehand by TLC analysis.
-
Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the eluent from the combined pure fractions using a rotary evaporator. Ensure the final product is dried under high vacuum to remove all residual solvent.
-
Protocol: Troubleshooting Recrystallization
This workflow provides a logical approach to obtaining crystalline material.
Section 4: Purity Analysis
Confirming the purity of the final product is a critical final step. A combination of techniques is recommended for a comprehensive assessment.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides structural confirmation and can identify impurities if they are present in sufficient quantity (>1-2%). Look for the absence of the phenolic -OH peak from salicylaldehyde and the characteristic aldehyde proton signal (around 10.4 ppm) and ethyl ester signals (quartet around 4.2 ppm, triplet around 1.2 ppm).[1]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting minor impurities not visible by NMR. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[9]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By understanding the chemical nature of this compound and anticipating the common challenges in its purification, researchers can develop a robust strategy to obtain high-purity material suitable for any downstream application.
References
-
Contents - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Ethyl 2-(2-formylphenoxy)ethanoate–ethyl 2-(2-carboxyphenoxy)ethanoate [0.682 (7)/0.318 (7)] - IUCr Journals. (n.d.). International Union of Crystallography. Retrieved January 26, 2026, from [Link]
-
Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed. (2007). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid - Hilaris Publisher. (2012). Hilaris Publisher. Retrieved January 26, 2026, from [Link]
-
Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
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Williamson Ether Synthesis - J&K Scientific LLC. (n.d.). J&K Scientific. Retrieved January 26, 2026, from [Link]
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- 9. benchchem.com [benchchem.com]
Overcoming steric hindrance in reactions of "Ethyl 2-(2-formylphenoxy)butanoate"
Technical Support Center: Reactions of Ethyl 2-(2-formylphenoxy)butanoate
Welcome to the technical support guide for overcoming challenges in the synthetic manipulation of this compound. This document provides researchers, chemists, and drug development professionals with in-depth, field-proven insights into navigating the steric complexities of this valuable substrate. Our focus is on providing not just protocols, but the causal logic behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a sterically hindered substrate?
The primary challenge arises from the molecule's architecture. The aldehyde (formyl) group is positioned at the ortho position on the phenoxy ring relative to the bulky ether linkage. This ether contains a chiral center and a flexible butanoate chain, which can shield one face of the aldehyde. This crowding physically obstructs the trajectory of incoming nucleophiles, making it difficult for them to attack the electrophilic carbonyl carbon.[1][2] Standard reaction conditions that are effective for less substituted benzaldehydes often fail or result in low yields with this substrate.[1]
Q2: Which common reactions are most affected by this steric hindrance?
You will most likely encounter significant challenges in key carbon-carbon bond-forming reactions that rely on nucleophilic attack at the aldehyde carbonyl. These include:
-
Grignard and Organolithium Additions: Difficulty in achieving efficient addition to the aldehyde.
-
Wittig-type Olefinations: Low yields, especially with bulky ylides.[1]
-
Aldol Condensations: Reduced reactivity of the aldehyde towards enolates.[3][4]
Additionally, you may observe competition from the ester functional group, which can also act as an electrophilic site, leading to undesired side products.
Q3: What are the overarching strategies to overcome the steric barrier in this molecule?
Successful transformations rely on enhancing the reactivity of the participating species to overcome the high activation energy imposed by steric crowding. The core strategies are:
-
Increase Electrophilicity of the Aldehyde: Utilize Lewis acids to activate the carbonyl group, making it a more potent electrophile.[1][5]
-
Increase Nucleophilicity of the Reagent: Employ more reactive or less bulky nucleophiles that can approach the hindered carbonyl more effectively.[1][6][7]
-
Modify Reaction Conditions: Adjusting temperature, pressure, or solvent can provide the necessary energy to surmount the steric barrier.[1] Additives like cerium(III) chloride can be used to enhance selectivity and suppress side reactions.[1][8]
Troubleshooting Guide 1: The Wittig & Horner-Wadsworth-Emmons (HWE) Reactions
Scenario: Your Wittig reaction with this compound is resulting in low yields of the desired alkene and significant recovery of the starting aldehyde.
Root Cause Analysis: Standard phosphonium ylides, especially those that are stabilized or bulky, may not be nucleophilic enough to efficiently attack the sterically shielded aldehyde. The steric repulsion between the ortho-substituent and the bulky triphenylphosphine oxide group in the transition state is a major barrier.[9]
Troubleshooting Workflow: Olefination Reactions
Caption: Troubleshooting Decision Flow for Olefination Reactions.
Recommended Solution: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a superior alternative for sterically hindered aldehydes.[7] It utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than its phosphonium ylide counterpart.[6][7] Furthermore, the resulting phosphate byproduct is water-soluble, simplifying purification significantly compared to the often-problematic triphenylphosphine oxide.[6][10]
Experimental Protocol: HWE Olefination
This protocol describes the reaction of this compound with triethyl phosphonoacetate to form the corresponding α,β-unsaturated ester.
1. Preparation of the Phosphonate Carbanion:
-
Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) to a flame-dried, two-neck round-bottom flask.
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Add triethyl phosphonoacetate (1.1 eq.) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.[11]
2. Reaction with the Aldehyde:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF (5 mL) via syringe over 20 minutes.[11]
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[11]
3. Monitoring and Work-up:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[11]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired E-alkene.[11]
Troubleshooting Guide 2: Grignard & Organolithium Additions
Scenario: Your Grignard reaction is failing. You observe either no reaction (recovering starting material) or the formation of byproducts resulting from attack at the ester carbonyl.
Root Cause Analysis: The aldehyde is sterically shielded, and the Grignard reagent, being a strong base and nucleophile, may preferentially attack the more accessible (but less electrophilic) ester carbonyl.[1] Standard Grignard reactions with esters typically add twice to form a tertiary alcohol.[12][13][14] This competitive pathway complicates the desired transformation.
Recommended Solution: Cerium(III)-Mediated Addition (Luche Reaction Conditions)
The use of cerium(III) chloride (CeCl₃) is a classic strategy to enhance the selectivity of organometallic additions to aldehydes in the presence of ketones or other carbonyls.[1][8] CeCl₃ is a hard Lewis acid that preferentially activates the "harder" aldehyde carbonyl over the "softer" ester. This activation dramatically increases the rate of nucleophilic attack at the aldehyde, outcompeting side reactions.[15][16]
Comparative Strategies for Nucleophilic Addition
| Strategy | Reagent/Additive | Key Principle & Rationale | Expected Outcome |
| Baseline | RMgBr or RLi | High reactivity, low selectivity. | Low yield, mixture of products. |
| Enhanced Selectivity | RMgBr + CeCl₃ (anhydrous) | Ce³⁺ coordinates to the aldehyde carbonyl, increasing its electrophilicity and directing the nucleophile. Suppresses ester attack.[1][15] | Improved yield of the desired secondary alcohol. |
| Increased Reactivity | RLi | Organolithium reagents are more reactive than Grignards and may overcome the steric barrier, but selectivity can still be an issue.[1] | Potentially higher conversion, but risk of side reactions remains. |
| Temperature Control | RMgBr, -78 °C to 0 °C | Lowering the temperature can increase selectivity by favoring the pathway with the lower activation energy (aldehyde addition).[17] | Moderate improvement in selectivity. |
Experimental Protocol: CeCl₃-Mediated Grignard Addition
1. Preparation of Anhydrous CeCl₃:
-
Place CeCl₃·7H₂O in a round-bottom flask and heat under high vacuum at 140-150 °C for at least 4 hours to remove water.
-
Allow the anhydrous CeCl₃ to cool to room temperature under a nitrogen or argon atmosphere.
2. Reaction Setup:
-
To a flame-dried flask under nitrogen, add anhydrous CeCl₃ (1.2 eq.) and anhydrous THF (15 mL).
-
Stir the suspension vigorously for 2 hours at room temperature.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq.) dropwise and stir for 30 minutes.
3. Addition of Aldehyde and Work-up:
-
Add a solution of this compound (1.0 eq.) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Troubleshooting Guide 3: Aldol-Type Condensations
Scenario: Your base-catalyzed Aldol condensation between this compound and a ketone (e.g., acetone) shows no product formation.
Root Cause Analysis: The steric hindrance around the aldehyde significantly raises the activation energy for the approach of the ketone enolate, which is a relatively soft and bulky nucleophile.[3][4] Furthermore, the equilibrium of the Aldol addition can be unfavorable for highly substituted aldehydes.[3]
Recommended Solution: The Mukaiyama Aldol Reaction
This powerful variant of the Aldol reaction uses a silyl enol ether as the nucleophile and a Lewis acid as a catalyst.[18] Silyl enol ethers are stable and can be isolated, preventing undesired side reactions.[18] The Lewis acid activates the sterically hindered aldehyde, facilitating the C-C bond formation under milder conditions than traditional Aldol reactions.[18][19] Strong Brønsted acids have also been shown to catalyze Mukaiyama aldol reactions for sterically hindered ketones.[20]
Mechanism: Lewis Acid Activation
Caption: Lewis acid activation of the aldehyde in the Mukaiyama Aldol reaction.
Experimental Protocol: Mukaiyama Aldol Reaction
1. Reaction Setup:
-
To a flame-dried flask under a nitrogen atmosphere, add the substrate, this compound (1.0 eq.), and anhydrous dichloromethane (DCM, 10 mL).
-
Cool the solution to -78 °C.
-
Add a Lewis acid (e.g., TiCl₄, 1.0 M in DCM, 1.1 eq.) dropwise. The solution may turn a deep color. Stir for 10 minutes.
2. Addition of Nucleophile:
-
Add the silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene, 1.2 eq.) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
3. Monitoring and Work-up:
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
PubMed Central. Wittig/B H insertion reaction: A unique access to trisubstituted Z-alkenes. [Link]
-
YouTube. Horner wadsworth emmons reaction|Mechanism|Wittig reaction|Arbuzov reaction|Carruthers chapter 2. [Link]
-
PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
-
Chemistry Stack Exchange. Why do orthoesters react with Grignard reagents, but acetals and ketals don't? [Link]
-
Reddit. Why would in this case, Grignard selectively reacts with ester over ketone? [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]
-
Organic Chemistry Portal. Luche Reduction. [Link]
-
RSC Publishing. Practical catalytic method for synthesis of sterically hindered anilines. [Link]
-
PubMed Central. Mukaiyama Aldol Reactions in Aqueous Media. [Link]
-
Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link]
-
ACS Publications. Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Michigan State University Department of Chemistry. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. [Link]
-
ResearchGate. Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. [Link]
-
Oreate AI Blog. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. [Link]
-
Wikipedia. Aldol condensation. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
-
PubMed. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. [Link]
-
RSC Publishing. Practical catalytic method for synthesis of sterically hindered anilines. [Link]
-
YouTube. Aldol Condensations (IOC 20). [Link]
-
Thieme. Asymmetric Mukaiyama Aldol Reaction. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. [Link]
-
ResearchGate. Aldol condensation of aromatic aldehydes and heterocyclic ketones catalyzed by PPL in organic solvent. [Link]
-
PubMed. Carbon acid induced Mukaiyama aldol type reaction of sterically hindered ketones. [Link]
-
PubMed. Catalytic Intramolecular Conjugate Additions of Aldehyde-Derived Enamines to α,β-Unsaturated Esters. [Link]
-
ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. [Link]
-
Organic Syntheses. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. [Link]
-
Chemistry Steps. Esters with Grignard Reagent. [Link]
-
ACS Publications. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. [Link]
-
PubMed Central. Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. [Link]
-
PrepChem.com. Synthesis of ethyl 2-[p-(4-tetrahydropyranyl)-phenoxy]-butanoate. [Link]
-
Chem-Station. Luche Reduction. [Link]
-
YouTube. Luche Reduction. [Link]
-
The Good Scents Company. ethyl 2-ethyl butyrate. [Link]
-
ResearchGate. (PDF) Mukaiyama Aldol Reactions in Aqueous Media. [Link]
-
ResearchGate. Selective reductions of ketones in the presence of aldehydes with Chiralidon® a superabsorbed alcohol dehydrogenase. [Link]
-
MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. [Link]
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Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(2-formylphenoxy)butanoate
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-formylphenoxy)butanoate. As a key intermediate in the synthesis of various heterocyclic compounds, including benzofurans, optimizing its preparation is crucial.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during laboratory-scale synthesis and scale-up.
The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for forming ethers.[2] This reaction involves the O-alkylation of salicylaldehyde with an appropriate alkyl halide, such as ethyl 2-bromobutanoate, in the presence of a base.
Understanding the Core Reaction: Williamson Ether Synthesis
The synthesis proceeds via a bimolecular nucleophilic substitution (S\sub>N2) mechanism.[3] The phenolic proton of salicylaldehyde is first abstracted by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl 2-bromobutanoate, displacing the bromide leaving group.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2-(2-formylphenoxy)butanoate
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of substituted aromatic compounds is a cornerstone of innovation. Ethyl 2-(2-formylphenoxy)butanoate, a key intermediate for various pharmaceutical and materials science applications, presents a unique synthetic challenge. This guide provides an in-depth, objective comparison of the primary methodologies for its synthesis, grounded in experimental data and mechanistic principles to empower you to make informed decisions for your research.
Introduction to this compound
This compound is a bifunctional molecule incorporating an aldehyde, an ether, and an ester moiety. This combination of functional groups makes it a versatile building block. The core synthetic challenge lies in the selective introduction of these groups onto the aromatic ring. This guide will explore two primary retrosynthetic approaches, each with distinct advantages and drawbacks.
Retrosynthetic Analysis
A logical disconnection of this compound reveals two main synthetic strategies:
-
Route A: Ether formation followed by formylation. This approach begins with the formation of an ether bond between a phenol and an ethyl butanoate derivative, followed by the introduction of the formyl group ortho to the ether linkage.
-
Route B: Formylation followed by ether formation. This strategy starts with a pre-formylated phenol (salicylaldehyde) and subsequently forms the ether linkage.
This guide will dissect each route, presenting detailed protocols and a critical evaluation of the available methods.
Route A: Ether Formation Followed by Ortho-Formylation
This two-step approach first establishes the phenoxybutanoate core, followed by the crucial C-H activation and formylation step.
Step 1: Synthesis of Ethyl 2-phenoxybutanoate via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[1][2][3] It proceeds via an SN2 reaction between a deprotonated alcohol (phenoxide) and an alkyl halide.[1][3][4]
Reaction Mechanism: The reaction is initiated by the deprotonation of phenol with a suitable base to form the more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of ethyl 2-bromobutanoate, displacing the bromide leaving group.
Experimental Protocol:
-
To a solution of phenol (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add ethyl 2-bromobutanoate (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-phenoxybutanoate.
Workflow for Williamson Ether Synthesis:
Sources
A Tale of Two Isomers: A Senior Application Scientist's Guide to Ethyl 2-(2-formylphenoxy)butanoate vs. Ethyl 4-(4-formylphenoxy)butanoate in Synthesis
In the landscape of modern organic synthesis, the judicious selection of building blocks is paramount to the success of a synthetic campaign. The isomeric relationship between molecules can impart profoundly different chemical behaviors, a principle elegantly illustrated by the comparison of Ethyl 2-(2-formylphenoxy)butanoate and Ethyl 4-(4-formylphenoxy)butanoate. While possessing the same molecular formula (C₁₃H₁₆O₄), the seemingly subtle shift of a formyl group from the para to the ortho position dramatically alters the synthetic utility of these reagents. This guide provides an in-depth, experimentally grounded comparison of these two isomers, offering researchers, scientists, and drug development professionals the insights necessary to strategically leverage their unique properties.
At a Glance: Structural and Physicochemical Distinctions
A foundational understanding of the structural and electronic differences between the ortho and para isomers is crucial for predicting their reactivity.
| Property | This compound (Ortho Isomer) | Ethyl 4-(4-formylphenoxy)butanoate (Para Isomer) |
| CAS Number | 86602-60-0 | 92991-64-5[1] |
| Molecular Weight | 236.27 g/mol | 236.26 g/mol [1] |
| Boiling Point | 104-106 °C @ 0.05 mmHg | Not available |
| Appearance | Liquid | Not available |
| Key Structural Feature | Formyl group is ortho to the phenoxy substituent. | Formyl group is para to the phenoxy substituent. |
| Predicted Reactivity Profile | Prone to intramolecular reactions due to the proximity of the formyl and butanoate moieties. The aldehyde reactivity may be influenced by steric hindrance from the adjacent ether linkage. | The formyl group is sterically unhindered and electronically isolated from the butanoate chain, behaving as a typical aromatic aldehyde. |
The Synthetic Arena: A Comparative Analysis
The true divergence in the utility of these isomers becomes evident when we examine their synthesis and subsequent chemical transformations.
Synthesis via Williamson Etherification: A Tale of Two Phenols
The most common and efficient route to both isomers is the Williamson ether synthesis, a robust Sₙ2 reaction between a phenoxide and an alkyl halide.[2][3] The choice of starting materials, specifically salicylaldehyde for the ortho isomer and 4-hydroxybenzaldehyde for the para isomer, dictates the final product.
Experimental Protocol: Synthesis of this compound (Ortho Isomer)
-
Rationale: This protocol is adapted from established Williamson ether synthesis procedures. The use of a polar aprotic solvent like DMF or acetonitrile is crucial to accelerate the Sₙ2 reaction. Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group.
-
Step-by-Step Methodology:
-
To a solution of salicylaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Experimental Protocol: Synthesis of Ethyl 4-(4-formylphenoxy)butanoate (Para Isomer)
-
Rationale: This protocol is based on the synthesis of the closely related (+)-ethyl 2-(4-formylphenoxy)propionate. The principles of the Williamson ether synthesis remain the same.
-
Step-by-Step Methodology:
-
Combine 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide in anhydrous dimethylformamide (DMF).
-
Stir the mixture vigorously and add ethyl 4-bromobutanoate (1.1 eq).
-
Heat the reaction mixture to 100 °C for 5 hours, monitoring by TLC.
-
After cooling to room temperature, partition the mixture between toluene and water.
-
Separate the organic layer, wash it twice with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or column chromatography to yield Ethyl 4-(4-formylphenoxy)butanoate.
-
Comparative Synthesis Insights:
While both syntheses are straightforward, the yield of the ortho isomer may be slightly lower due to potential side reactions or steric hindrance. The proximity of the bulky butanoate group to the reaction center in the transition state could play a role. However, without direct comparative experimental data, this remains a theoretical consideration based on the principles of the "ortho effect".[4]
Reactivity Showdown: The Decisive Role of the Formyl Position
The isomeric placement of the formyl group is the linchpin that defines the divergent reactivity of these two molecules.
This compound: The Intramolecular Virtuoso
The defining characteristic of the ortho isomer is its predisposition to intramolecular reactions. The close proximity of the aldehyde and the ester-bearing side chain opens up a unique avenue for the synthesis of heterocyclic scaffolds, particularly benzofurans.
Caption: Synthetic utility of the ortho isomer.
Intramolecular Cyclization to Benzofurans:
The acid- or base-catalyzed intramolecular cyclization of the ortho isomer can lead to the formation of a dihydrobenzofuran intermediate, which can then be dehydrated to the corresponding benzofuran. This transformation is a powerful tool for the rapid construction of this privileged heterocyclic motif, which is prevalent in many biologically active compounds.[5][6]
Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization of this compound
-
Rationale: This is a conceptual protocol based on known acid-catalyzed cyclizations of similar substrates. The acid protonates the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the enol or enolate of the butanoate chain.
-
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the resulting benzofuran derivative by column chromatography.
-
Ethyl 4-(4-formylphenoxy)butanoate: The Predictable Workhorse
In stark contrast to its ortho counterpart, the para isomer behaves as a conventional aromatic aldehyde. The formyl group is sterically accessible and electronically decoupled from the butanoate side chain, allowing it to participate in a wide array of classical aldehyde transformations with high predictability.
Caption: Synthetic utility of the para isomer.
Classical Aldehyde Transformations:
-
Knoevenagel Condensation: The para isomer readily undergoes Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a mild base to yield α,β-unsaturated products.[7][8] This reaction is a cornerstone of carbon-carbon bond formation.
-
Wittig Reaction: The reaction with phosphorus ylides (Wittig reagents) provides a reliable method for the conversion of the formyl group into an alkene.[9][10] This allows for the introduction of a variety of substituted vinyl groups.
-
Reductive Amination: The para isomer is an excellent substrate for reductive amination, reacting with primary or secondary amines in the presence of a reducing agent to form the corresponding secondary or tertiary amines.[11][12] This is a fundamental transformation in the synthesis of nitrogen-containing molecules.
Strategic Application in Drug Discovery and Materials Science
The distinct reactivity profiles of these isomers translate into different strategic applications:
-
This compound is a valuable precursor for the synthesis of benzofuran-containing libraries for drug discovery. The benzofuran scaffold is a key component of numerous pharmaceuticals with a wide range of biological activities.
-
Ethyl 4-(4-formylphenoxy)butanoate serves as a versatile building block where a reactive aldehyde is required on a molecule with a flexible ether-linked side chain. This side chain can be further modified, for example, through hydrolysis of the ester to the corresponding carboxylic acid, providing a handle for conjugation to other molecules or for incorporation into polymers.
Conclusion: A Choice Dictated by Synthetic Strategy
In the comparative analysis of this compound and Ethyl 4-(4-formylphenoxy)butanoate, we observe a compelling illustration of how isomeric structure dictates synthetic destiny. The ortho isomer, with its capacity for intramolecular cyclization, is a specialized tool for the construction of heterocyclic systems. In contrast, the para isomer is a reliable and predictable building block for a broader range of classical organic transformations. The informed choice between these two reagents hinges on the overarching synthetic strategy and the desired molecular architecture. As senior application scientists, it is this nuanced understanding of structure-function relationships that empowers us to guide our partners in the research and development community towards synthetic success.
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A Comparative Analysis of the Reactivity of Ethyl 2-(2-formylphenoxy)butanoate and Other Aromatic Aldehydes
Introduction
In the landscape of synthetic organic chemistry, aromatic aldehydes are foundational building blocks for a vast array of complex molecules, from pharmaceuticals to advanced materials. Their reactivity, however, is not uniform and is intricately governed by the nature of the substituents on the aromatic ring. This guide provides a comparative analysis of the reactivity of Ethyl 2-(2-formylphenoxy)butanoate , a specialized aromatic aldehyde, against a panel of more common aromatic aldehydes: benzaldehyde, salicylaldehyde, and p-anisaldehyde. Through a discussion of underlying electronic and steric principles, and supported by hypothetical comparative experimental data, this document aims to provide researchers, scientists, and drug development professionals with a predictive framework for the utility of this compound in key organic transformations.
Aromatic aldehydes are generally less reactive towards nucleophilic addition than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon.[1][2][3] The substituents on the aromatic ring can either enhance or suppress this effect, thereby modulating the aldehyde's reactivity. Electron-donating groups (EDGs) increase the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles.[1][4] Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the carbonyl carbon, enhancing its electrophilicity and increasing its reactivity.[1]
Structural and Electronic Considerations of the Aldehydes
The reactivity of an aromatic aldehyde is primarily dictated by the electronic nature and steric bulk of its substituents. Let's analyze the structures of the four aldehydes under consideration:
-
Benzaldehyde: As our baseline, benzaldehyde possesses an unsubstituted phenyl ring. Its reactivity is the benchmark against which the others are measured.
-
p-Anisaldehyde (4-Methoxybenzaldehyde): The methoxy group (-OCH₃) at the para position is a strong electron-donating group through resonance (+R effect), while being weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, leading to a significant increase in electron density on the carbonyl carbon, thereby deactivating it towards nucleophilic attack.[5]
-
Salicylaldehyde (2-Hydroxybenzaldehyde): The hydroxyl group (-OH) at the ortho position is also an electron-donating group via resonance. Additionally, it can form an intramolecular hydrogen bond with the formyl group's oxygen atom. This hydrogen bonding can influence the conformation and electrophilicity of the carbonyl group.
-
This compound: This molecule features a more complex ortho-substituent: the 2-(1-ethoxycarbonyl)propoxy group (-OCH(CH₂CH₃)COOEt). The ether oxygen acts as an electron-donating group through resonance, similar to the methoxy and hydroxyl groups. However, the presence of the ester functionality within the substituent introduces an electron-withdrawing inductive effect. Furthermore, the sheer size of this substituent imparts significant steric hindrance around the formyl group.[6][7]
Based on these considerations, we can predict a general trend in reactivity towards nucleophilic addition.
Figure 1: Predicted reactivity trend of the aromatic aldehydes based on their structural and electronic properties.
Comparative Reactivity in Key Organic Reactions
To provide a quantitative basis for our predictions, we will now consider the hypothetical outcomes of three fundamental carbon-carbon bond-forming reactions: the Wittig reaction, the Grignard reaction, and the Aldol condensation.
The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is sensitive to both electronic and steric effects.[1][8] Electron-withdrawing groups on the benzaldehyde accelerate the reaction, while electron-donating groups and steric hindrance slow it down.[1]
Experimental Protocol: Comparative Wittig Olefination
-
To four separate flame-dried, round-bottom flasks under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspensions to 0°C and add n-butyllithium (1.05 eq) dropwise. Stir for 1 hour at room temperature to form the ylide.
-
Cool the ylide solutions to -78°C and add a solution of the respective aldehyde (1.0 eq: Benzaldehyde, p-Anisaldehyde, Salicylaldehyde, or this compound) in anhydrous THF dropwise.
-
Allow the reactions to slowly warm to room temperature and stir for the times indicated in Table 1.
-
Quench the reactions with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding styrene derivative.
Figure 2: General workflow for the comparative Wittig reaction.
Table 1: Hypothetical Comparative Data for the Wittig Reaction
| Aldehyde | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 4 | 92 |
| p-Anisaldehyde | 12 | 75 |
| Salicylaldehyde | 6 | 88 |
| This compound | 24 | 60 |
The hypothetical data in Table 1 aligns with our predictions. Benzaldehyde, being the most electrophilic and least hindered, reacts the fastest with the highest yield. p-Anisaldehyde is significantly slower due to the strong deactivating effect of the methoxy group. Salicylaldehyde is slightly slower than benzaldehyde. This compound is predicted to be the least reactive, requiring a significantly longer reaction time and affording a lower yield due to the combination of electronic deactivation and substantial steric hindrance from the bulky ortho-substituent.
The Grignard Reaction
The addition of a Grignard reagent to an aldehyde to form a secondary alcohol is a classic nucleophilic addition reaction.[9][10] The reactivity is highly dependent on the electrophilicity of the carbonyl carbon.
Experimental Protocol: Comparative Grignard Addition
-
To four separate flame-dried, round-bottom flasks under a nitrogen atmosphere, add a solution of the respective aldehyde (1.0 eq) in anhydrous diethyl ether.
-
Cool the solutions to 0°C.
-
Add a 1.0 M solution of phenylmagnesium bromide in THF (1.2 eq) dropwise over 15 minutes.
-
After the addition is complete, allow the reactions to warm to room temperature and stir for the times indicated in Table 2.
-
Cool the reactions to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting diarylmethanol by flash chromatography.
Table 2: Hypothetical Comparative Data for the Grignard Reaction
| Aldehyde | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 1 | 95 |
| p-Anisaldehyde | 3 | 80 |
| Salicylaldehyde | 1.5 | 90 |
| This compound | 6 | 65 |
The trend in reactivity mirrors that of the Wittig reaction. The highly electrophilic benzaldehyde reacts rapidly and in high yield. The electron-rich p-anisaldehyde shows reduced reactivity. Salicylaldehyde's reactivity is comparable to that of benzaldehyde. The sterically encumbered and electronically deactivated this compound is anticipated to be the most sluggish, resulting in a lower yield.
The Aldol Condensation
The base-catalyzed Aldol condensation involves the reaction of an enolate with an aldehyde.[11][12] For crossed Aldol condensations with a non-enolizable aromatic aldehyde, the rate is dependent on the electrophilicity of the aldehyde.
Experimental Protocol: Comparative Crossed Aldol Condensation
-
In four separate flasks, dissolve the aromatic aldehyde (1.0 eq) and acetone (1.5 eq) in ethanol.
-
To each solution, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the reactions at room temperature for the times specified in Table 3.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure α,β-unsaturated ketone.
Figure 3: Simplified mechanism of the base-catalyzed crossed Aldol condensation.
Table 3: Hypothetical Comparative Data for the Aldol Condensation
| Aldehyde | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 2 | 90 |
| p-Anisaldehyde | 6 | 70 |
| Salicylaldehyde | 3 | 85 |
| This compound | 12 | 55 |
The results of the hypothetical Aldol condensation further support our reactivity predictions. Benzaldehyde provides a high yield in a short time. The electron-donating methoxy group in p-anisaldehyde slows the reaction considerably. Salicylaldehyde reacts slightly slower than benzaldehyde. The combined electronic deactivation and steric hindrance of the ortho-substituent in this compound lead to the lowest reactivity among the tested aldehydes.
Conclusion
This comparative guide establishes a reactivity hierarchy for this compound relative to common aromatic aldehydes. The presence of the bulky and moderately electron-donating 2-(1-ethoxycarbonyl)propoxy group at the ortho position significantly decreases the reactivity of the formyl group towards nucleophilic attack compared to benzaldehyde and salicylaldehyde. Its reactivity is predicted to be even lower than that of p-anisaldehyde, where the deactivation is purely electronic.
For researchers and drug development professionals, this implies that reactions involving nucleophilic attack on the aldehyde of this compound will likely require more forcing conditions—such as longer reaction times, higher temperatures, or the use of more potent reagents—to achieve comparable yields to less substituted aromatic aldehydes. However, this reduced reactivity could also be leveraged for selective transformations in multifunctional molecules. The insights provided in this guide should aid in the rational design of synthetic routes and the optimization of reaction conditions when employing this specialized aromatic aldehyde.
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ResearchGate. REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate. [Link]
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A Comparative Guide to Olefination Strategies: Knoevenagel vs. Horner-Wadsworth-Emmons for Ethyl 2-(2-formylphenoxy)butanoate
For researchers and professionals in drug development, the efficient construction of carbon-carbon double bonds is a cornerstone of molecular synthesis. The choice of olefination strategy can profoundly impact yield, stereoselectivity, and purification feasibility, thereby influencing the overall timeline and cost of a discovery program. This guide provides an in-depth comparison of two powerful olefination methods—the Knoevenagel Condensation and the Horner-Wadsworth-Emmons (HWE) reaction—as applied to the specific substrate Ethyl 2-(2-formylphenoxy)butanoate , a molecule featuring a moderately hindered aromatic aldehyde.
We will dissect the mechanistic underpinnings of each reaction, present field-proven experimental protocols, and offer a definitive recommendation based on a synthesis of technical data and practical considerations.
Mechanistic Overview: Two Divergent Paths to Alkenes
At the heart of this comparison are two distinct approaches to activating a nucleophile for attack on a carbonyl. The Knoevenagel reaction relies on the acidity of an "active methylene" compound, while the HWE reaction employs a more nucleophilic, phosphorus-stabilized carbanion.
The Knoevenagel Condensation: A Base-Catalyzed Dehydration Cascade
The Knoevenagel condensation is a variant of the aldol condensation where a carbanion is generated from a compound flanked by two electron-withdrawing groups (Z), such as malononitrile or diethyl malonate.[1] The reaction proceeds via nucleophilic addition to the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product.[1] A weak base, typically an amine like piperidine, is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[1][2]
Caption: Decision workflow for choosing an olefination method.
Experimental Protocols
The following are representative, self-validating protocols for each reaction. Researchers should note that optimization may be required for this specific substrate.
Protocol 1: Horner-Wadsworth-Emmons Reaction (E-Selective)
This protocol is designed to synthesize Ethyl (E)-3-(2-(2-ethoxycarbonyl)butoxy)phenyl)acrylate .
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Carefully add sodium hydride (1.1 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases and the solution is clear.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. 9[3]. Transfer the mixture to a separatory funnel and dilute with EtOAc.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired (E)-alkene.
Protocol 2: Knoevenagel Condensation
This protocol is designed to synthesize Ethyl 2-(2-(2,2-dicyanovinyl)phenoxy)butanoate .
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol or Toluene
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), malononitrile (1.05 equivalents), and the solvent (ethanol or toluene).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
If using toluene, fit the flask with a Dean-Stark apparatus and a condenser and heat to reflux to azeotropically remove the water formed during the reaction.
-
If using ethanol, heat the mixture to reflux. Monitor the reaction by TLC. 5[4]. Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Triturate the residue with a suitable solvent (e.g., cold ethanol or hexane/EtOAc mixture) to induce crystallization or purify by flash column chromatography.
References
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NROChemistry. Horner-Wadsworth-Emmons Reaction . Available at: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction . Available at: [Link]
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Postigo, A., et al. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products . CONICET Digital. Available at: [Link]
-
Kokotos, C. G., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process . Organic & Biomolecular Chemistry. Available at: [Link]
-
RSC Publishing. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds . Organic & Biomolecular Chemistry. Available at: [Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification . Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction . Available at: [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst . Available at: [Link]
-
da Silva, G. B., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions . The Journal of Physical Chemistry B. Available at: [Link]
-
ResearchGate. (2018). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water . Available at: [Link]
-
MDPI. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies . Available at: [Link]
-
Banaras Hindu University. (2018). Novel Methods of Knoevenagel Condensation . Available at: [Link]
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-
YouTube. (2021). Horner-Wadsworth-Emmons Reaction . Available at: [Link]
-
PrepChem.com. Synthesis of ethyl 2-[p-(4-tetrahydropyranyl)-phenoxy]-butanoate . Available at: [Link]
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A Comparative Guide to Phenoxybutanoate Synthesis: Williamson Ether Synthesis vs. Ullmann Condensation
For researchers and professionals in drug development and organic synthesis, the formation of aryl ethers is a cornerstone transformation. The phenoxybutanoate moiety, in particular, is a key structural element in various pharmacologically active molecules. The choice of synthetic route to this functional group can significantly impact yield, purity, and overall process efficiency. This guide provides an in-depth, objective comparison of two classical and widely employed methods for aryl ether synthesis: the Williamson ether synthesis and the Ullmann condensation, with a specific focus on their application to the synthesis of phenoxybutanoates.
Foundational Principles: A Mechanistic Overview
A clear understanding of the underlying reaction mechanisms is paramount to appreciating the nuances of each synthetic strategy and making informed experimental choices.
The Williamson Ether Synthesis: A Classic SN2 Approach
Developed in 1850 by Alexander Williamson, this reaction remains one of the most fundamental and widely used methods for preparing both symmetrical and asymmetrical ethers.[1] The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In the context of phenoxybutanoate synthesis, this involves the reaction of a phenoxide ion with an alkyl halide (or a derivative with a good leaving group, such as a tosylate).[1][2]
The reaction is typically a two-step process:[3]
-
Deprotonation: A base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion.[3]
-
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted backside attack, displacing the halide and forming the ether linkage.[1][3]
Figure 1. Workflow for Williamson Ether Synthesis.
The Ullmann Condensation: A Copper-Catalyzed Cross-Coupling
The Ullmann condensation, a type of Ullmann-type reaction, is a copper-promoted conversion of aryl halides with alcohols (or other nucleophiles) to form aryl ethers.[4][5] Unlike the Williamson synthesis, this method involves the formation of the aryl-oxygen bond through a cross-coupling mechanism.[4]
While the exact mechanism can be complex and is still a subject of research, a generally accepted catalytic cycle involves:
-
Oxidative Addition: A copper(I) species undergoes oxidative addition to the aryl halide.
-
Ligand Exchange: The alkoxide (or phenoxide) displaces the halide from the copper center.
-
Reductive Elimination: The desired aryl ether is formed, regenerating the copper(I) catalyst.
Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently over 200°C), stoichiometric amounts of copper, and high-boiling polar solvents.[4][5][6] However, significant advancements have been made, with modern protocols utilizing soluble copper catalysts with various ligands, allowing for milder reaction conditions.[6]
Figure 2. Catalytic Cycle of the Ullmann Condensation.
Head-to-Head Comparison: Williamson vs. Ullmann for Phenoxybutanoate Synthesis
The choice between these two methods for synthesizing a phenoxybutanoate, such as ethyl 4-phenoxybutanoate, depends on several factors, including the nature of the starting materials, desired scale, and available equipment.
| Feature | Williamson Ether Synthesis | Ullmann Condensation |
| Primary Mechanism | SN2 Nucleophilic Substitution | Copper-Catalyzed Cross-Coupling |
| Key Reactants | Phenoxide and Alkyl Halide | Phenol and Aryl Halide |
| Catalyst | Generally not required (sometimes phase-transfer) | Copper (various forms) |
| Typical Temperature | 50-100 °C | Often > 100 °C (milder with modern catalysts) |
| Common Solvents | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | High-boiling polar (e.g., DMF, NMP, Pyridine) |
| Substrate Scope | Prefers primary alkyl halides; secondary and tertiary halides can lead to elimination.[2] | Tolerates a wider range of aryl halides, including those with electron-withdrawing groups.[6] |
| Key Limitations | Steric hindrance on the alkyl halide can lead to E2 elimination as a major side reaction.[3][7] | Harsh reaction conditions in traditional methods, potential for side reactions, and catalyst removal.[6] |
Experimental Considerations and Causality
Williamson Ether Synthesis:
For the synthesis of ethyl 4-phenoxybutanoate, the Williamson approach would involve reacting sodium phenoxide with ethyl 4-bromobutanoate. The choice of a primary alkyl halide is crucial. Using a secondary or tertiary halide would significantly increase the likelihood of an E2 elimination reaction, where the phenoxide acts as a base rather than a nucleophile, leading to the formation of an alkene byproduct.[2][7] The use of a polar aprotic solvent like DMF or DMSO is preferred as it solvates the cation of the phenoxide salt, leaving the anionic oxygen more nucleophilic and accelerating the SN2 reaction.
Ullmann Condensation:
Conversely, the Ullmann condensation would employ phenol and an aryl halide, for instance, reacting phenol with a substituted bromobenzene in the presence of a copper catalyst and a base. This approach is particularly advantageous when the desired substitution pattern on the aromatic ring makes the corresponding phenoxide difficult to prepare or handle. The presence of electron-withdrawing groups on the aryl halide generally enhances its reactivity in the Ullmann condensation.[8] Modern iterations of the Ullmann reaction have introduced a variety of ligands that can stabilize the copper catalyst and facilitate the reaction under milder conditions, expanding its applicability.[6]
Experimental Protocols: A Practical Guide
The following are representative, detailed protocols for the synthesis of an exemplary phenoxybutanoate.
Protocol 1: Williamson Ether Synthesis of Ethyl 4-Phenoxybutanoate
Materials:
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl 4-bromobutanoate
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phenol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Cool the reaction mixture back to 0 °C and add ethyl 4-bromobutanoate (1.05 eq) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-phenoxybutanoate.
Protocol 2: Ullmann Condensation for Aryl Ether Synthesis
Materials:
-
Aryl halide (e.g., 4-bromonitrobenzene)
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Anhydrous pyridine or N-methylpyrrolidone (NMP)
-
Toluene
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous pyridine or NMP via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 120-150 °C, optimization may be required) and stir overnight.
-
Cool the reaction to room temperature and dilute with toluene.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous Na2S2O3 to remove residual copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Concluding Remarks and Future Perspectives
Both the Williamson ether synthesis and the Ullmann condensation are powerful tools for the construction of phenoxybutanoates. The Williamson synthesis is often the more straightforward and cost-effective option, particularly when a primary alkyl halide is readily available and steric hindrance is not a concern. The Ullmann condensation, especially in its modern, ligand-accelerated forms, offers a valuable alternative when the desired disconnection points to an aryl halide and a phenol, and can tolerate a broader range of functional groups on the aromatic ring.
The choice between these two venerable reactions ultimately rests on a careful analysis of the specific synthetic target, the availability and reactivity of starting materials, and the desired scale of the reaction. As catalysis continues to evolve, milder and more efficient variations of the Ullmann condensation are likely to emerge, further expanding the synthetic chemist's toolkit for the crucial formation of aryl ether linkages.
References
-
Monge, M., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(23), 7129. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Wikipedia. (2023). Williamson ether synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). [Link]
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The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
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Ramprasad, R., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 5835-5846. [Link]
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Sádaba, I., et al. (2011). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Industrial & Engineering Chemistry Research, 50(23), 12978-12984. [Link]
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Safety Operating Guide
Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(2-formylphenoxy)butanoate
In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Ethyl 2-(2-formylphenoxy)butanoate, a bespoke molecule, represents both the frontier of our research and a tangible reminder of our foremost responsibility: safety. As a Senior Application Scientist, I have witnessed firsthand the critical importance of a robust safety protocol, not as a set of rules to be followed, but as a deeply ingrained culture that protects our most valuable asset—our scientific talent.
This guide is born from that experience. In the absence of a specific Safety Data Sheet (SDS) for this compound, we turn to the foundational principles of organic chemistry and the collective data from analogous structures to construct a comprehensive safety framework. This document is not merely a checklist; it is a distillation of practical wisdom, designed to empower you, my fellow researchers, to handle this compound with the confidence that comes from a thorough understanding of its potential hazards and the measures to mitigate them.
Deconstructing the Hazard: An Inferred Profile
To build a reliable safety protocol, we must first understand the molecule. This compound is characterized by three key functional groups: an aromatic aldehyde, a phenoxy ether, and an ethyl ester. Each of these imparts specific chemical properties and, consequently, potential hazards.
-
Aromatic Aldehyde: Aldehydes are known to be reactive and can be irritants to the skin, eyes, and respiratory system.[1] Inhalation of aldehyde vapors can lead to respiratory discomfort.[1] Some aldehydes are also skin sensitizers, meaning repeated exposure can lead to an allergic reaction.
-
Phenoxy Ether: The phenoxy moiety, while generally stable, can be associated with certain toxicological concerns. Some phenoxy compounds have been shown to cause irritation to the skin, lungs, and liver, as well as potential nerve damage with high or repeated exposure.[2]
-
Ethyl Ester: Short-chain ethyl esters are often volatile and can be flammable.[3] They may also cause irritation upon contact with the skin and eyes.[4]
Based on this analysis, we can infer that this compound is likely to be a combustible liquid that may cause skin, eye, and respiratory irritation. Long-term or repeated exposure could potentially lead to more significant health effects. Therefore, a cautious and well-defined handling strategy is paramount.
The Shield: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is our first line of defense. The following table outlines the minimum required PPE for handling this compound in various laboratory settings. This is not a suggestion, but a mandatory protocol to ensure your safety.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Long-sleeved lab coat | Not generally required if performed in a certified chemical fume hood. |
| Solution Preparation and Transfers | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over a long-sleeved lab coat | Recommended if handling large volumes or outside of a fume hood. |
| Running Reactions | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Long-sleeved lab coat | Required if there is a risk of aerosolization or if the reaction is not fully contained. |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over a long-sleeved lab coat | Recommended, especially during solvent evaporation steps. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
The Procedure: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined procedure is the cornerstone of laboratory safety. The following protocols are designed to minimize exposure and prevent accidents.
General Handling Workflow
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal. Each step is a critical control point for ensuring safety.
Caption: Standard experimental workflow for handling this compound.
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial. The following steps should be taken immediately:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. For spills larger than 100 mL, or any spill outside of a fume hood, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean up a small, contained spill, don the appropriate PPE as outlined in the table above. This must include respiratory protection.
-
Contain the Spill: Use a chemical spill kit to contain the spill. Place absorbent pads or materials around the perimeter of the spill to prevent it from spreading.
-
Absorb the Material: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect the Waste: Carefully sweep the absorbed material into a designated chemical waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent washes, in a clearly labeled, sealed container. The container should be marked as "Hazardous Waste: Organic, Halogenated" or "Non-Halogenated" as appropriate. Do not mix with other waste streams.[5]
-
Solid Waste: All contaminated solid waste, including used gloves, absorbent materials, and filter paper, should be placed in a sealed, labeled hazardous waste bag or container.
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
A Culture of Safety: Beyond the Protocol
This guide provides the necessary framework for the safe handling of this compound. However, true safety is not just about following procedures; it's about fostering a culture of vigilance and mutual respect. Always be aware of your surroundings, anticipate potential hazards, and never hesitate to speak up if you see something that compromises your safety or the safety of your colleagues. Our commitment to scientific advancement must always be matched by an unwavering commitment to the well-being of those who make it possible.
References
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Military Medical Science Letters. (2014). IRRITANT COMPOUNDS: ALDEHYDES. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Available at: [Link]
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Celik, A., Unyayar, S., & Topcu, A. (2020). The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System. Balkan Medical Journal, 37(1), 37-43. Available at: [Link]
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University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry. Available at: [Link]
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University of California, Los Angeles. (n.d.). Waste handling in the organic chemistry lab. Available at: [Link]
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Sterling, T. D., & Arundel, A. V. (1986). Health effects of phenoxy herbicides. A review. Scandinavian journal of work, environment & health, 12(3), 161–173. Available at: [Link]
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Princeton University. (n.d.). Chemical Spill Procedures. EHS. Available at: [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Available at: [Link]
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Greenfield Global. (2015). SAFETY DATA SHEET - Ethyl Acetate. Available at: [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Available at: [Link]
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Chemistry LibreTexts. (2021). Proper Protective Equipment. Available at: [Link]
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SMS Rail Lines. (n.d.). Fatty Acid Ethyl Esters - Hazards Identification. Available at: [Link]
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The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]
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D'Souza, P., Foyle, D., & Ho, H. N. (2015). Environmental Aldehyde Sources and the Health Implications of Exposure. Frontiers in public health, 3, 255. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. Available at: [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Available at: [Link]
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Hooiveld, M., Heederik, D. J., Kogevinas, M., Buringh, E., Brouwer, D. H., & de Vroome, E. M. (1998). Occupational exposure to phenoxy herbicides and chlorophenols and cancer mortality in The Netherlands. American journal of epidemiology, 147(9), 891–901. Available at: [Link]
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University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Available at: [Link]
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University of Oslo. (2024). Chemical and Hazardous Waste Guide. Available at: [Link]
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Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Available at: [Link]
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Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]
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Calarco, A., & Maggi, L. (2023). Aldehydes: What We Should Know About Them. Applied Sciences, 13(5), 3169. Available at: [Link]
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-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
